1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFWKUHDMFIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377565 | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-16-5 | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, primarily the reaction of a functionalized cyclohexanedione with methylhydrazine.
Introduction to Synthetic Strategy
The core structure of this compound is a bicyclic system containing a pyrazole ring fused to a cyclohexanone ring. A common and effective method for constructing such tetrahydroindazolone systems involves the cyclocondensation of a 1,3-dicarbonyl compound, or a derivative thereof, with a substituted hydrazine.[1][2][3]
The protocol detailed here follows a two-step synthetic route. The first step involves the formation of an enaminone intermediate from 1,3-cyclohexanedione. The second step is the crucial cyclization reaction of this intermediate with methylhydrazine to yield the final product. This specific pathway has been documented as a reliable method for the synthesis of N-methylated tetrahydroindazolones.[4]
Proposed Synthesis Pathway
The synthesis proceeds via two key steps:
-
Step 1: Formation of 2-((dimethylamino)methylene)cyclohexane-1,3-dione. 1,3-Cyclohexanedione is reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form a vinylogous amide (enaminone). This reaction activates the C2 position of the cyclohexanedione and prepares it for cyclization.
-
Step 2: Cyclization with Methylhydrazine. The enaminone intermediate is then reacted with methylhydrazine. The hydrazine undergoes a condensation reaction, followed by cyclization and elimination of dimethylamine, to form the stable this compound.[4]
Experimental Protocols
Step 1: Synthesis of 2-((dimethylamino)methylene)cyclohexane-1,3-dione
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Reagents:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethylacetal (DMF-DMA)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in the chosen anhydrous solvent, add N,N-dimethylformamide dimethylacetal (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-((dimethylamino)methylene)cyclohexane-1,3-dione, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
2-((dimethylamino)methylene)cyclohexane-1,3-dione (from Step 1)
-
Methylhydrazine
-
Solvent (e.g., Ethanol or Acetic Acid)
-
-
Procedure:
-
Dissolve the crude 2-((dimethylamino)methylene)cyclohexane-1,3-dione (1.0 eq) in the chosen solvent (Ethanol is commonly used).[2]
-
Add methylhydrazine (1.0-1.2 eq) to the solution. A mild acid catalyst may be used if the reaction is slow.[1]
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis, based on typical laboratory-scale preparations.
| Step | Reactant 1 | Amount (1.0 eq) | Reactant 2 | Amount (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 1,3-Cyclohexanedione | 11.21 g (100 mmol) | DMF-DMA | 1.1 eq | Toluene | 110 | 3 | 90-95 |
| 2 | Intermediate from Step 1 | 16.72 g (100 mmol) | Methylhydrazine | 1.1 eq | Ethanol | 78 | 6 | 75-85 |
Note: Yields are hypothetical and may vary based on experimental conditions and purification efficiency.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]
- 4. journalcra.com [journalcra.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound, also known as 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O.[1] Its core structure consists of a pyrazole ring fused to a cyclohexanone ring, with a methyl group substituted on one of the nitrogen atoms of the pyrazole ring.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 85302-16-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Melting Point | 94-99 °C | |
| Boiling Point (Predicted) | 296.1 ± 9.0 °C at 760 mmHg | |
| LogP (Calculated) | -0.1 | |
| Solubility | No experimental data found. General solubility for similar indazole derivatives suggests solubility in organic solvents like ethanol, and limited solubility in water. | N/A |
| pKa | No experimental data found. The indazole moiety contains both acidic (N-H) and basic (pyridine-like nitrogen) centers. The pKa of the parent 1H-indazole is approximately 1.1 for the protonated form and 13.8 for the neutral form. Methylation at the N1 position would eliminate the acidic proton, leaving the compound with basic character. | N/A |
Tautomerism
It is important to note that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms: the 1H and 2H isomers. Alkylation or acylation reactions can result in a mixture of these two isomers. The ratio of the tautomers in solution is influenced by the solvent, its polarity, and the reaction medium.[2]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of similar tetrahydroindazolone derivatives.[3] The following is a generalized workflow.
General Synthesis Workflow:
The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a suitable cyclic diketone.
Step-by-Step Conceptual Protocol:
-
Formylation of Cyclohexane-1,3-dione: Cyclohexane-1,3-dione is treated with a formylating agent, such as ethyl formate in the presence of a base like sodium ethoxide, to introduce a formyl group at the 2-position, yielding 2-formylcyclohexane-1,3-dione.
-
Condensation with Methylhydrazine: The resulting 2-formylcyclohexane-1,3-dione is then reacted with methylhydrazine. This reaction typically proceeds via a condensation mechanism, where the hydrazine nitrogen atoms react with the carbonyl groups of the diketone to form the pyrazole ring, resulting in the desired this compound. The reaction is often carried out in a suitable solvent like ethanol or acetic acid, and may require heating.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove impurities. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, typically by column chromatography on silica gel, to obtain the pure this compound.
Biological Activity and Signaling Pathways
Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have shown significant biological activity, suggesting potential therapeutic applications for this compound.
Human Neutrophil Elastase (HNE) Inhibition
Several 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[2] Inhibition of HNE can modulate inflammatory responses.
Signaling Pathway of HNE-Mediated Inflammation:
Opioid Receptor Agonism
Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have also been investigated as agonists for opioid receptors, which are key targets for pain management.[4]
Opioid Receptor Activation Signaling Pathway:
Opioid receptor agonists initiate a signaling cascade upon binding to G-protein coupled receptors (GPCRs).[5][6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.[4][5]
Conclusion
This compound is a compound of interest with potential applications in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. While some of its core physicochemical properties have been characterized, further experimental investigation into its solubility, pKa, and a detailed, optimized synthesis protocol is warranted. The promising biological activities of related indazolone derivatives highlight the therapeutic potential of this chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Technical Overview
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for the specific compound 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one did not yield any published results. The following information is a theoretical guide based on the analysis of structurally similar compounds and general principles of spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.5 | s | 1H | C3-H (indazole ring) |
| ~3.8 - 4.0 | s | 3H | N1-CH₃ |
| ~2.8 - 3.0 | t | 2H | C7-H₂ |
| ~2.4 - 2.6 | t | 2H | C5-H₂ |
| ~2.0 - 2.2 | p | 2H | C6-H₂ |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 - 200 | C4 (C=O) |
| ~140 - 145 | C3a |
| ~130 - 135 | C7a |
| ~120 - 125 | C3 |
| ~35 - 40 | N1-CH₃ |
| ~35 - 40 | C7 |
| ~25 - 30 | C5 |
| ~20 - 25 | C6 |
Predicted solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1680 - 1700 | C=O stretch (α,β-unsaturated ketone) |
| ~1600 - 1620 | C=C stretch (indazole ring) |
| ~1450 - 1550 | C=N stretch (indazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 150.08 | [M]⁺ (Molecular Ion) |
| 122.07 | [M - CO]⁺ |
| 107.06 | [M - CO - CH₃]⁺ |
| 79.05 | [M - CO - N₂H]⁺ |
General Experimental Protocols
While specific experimental protocols for this compound are not available, the following provides a general methodology for the spectroscopic characterization of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized chemical compound.
Caption: General workflow for chemical compound characterization.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and its Analogs
For Immediate Release
This technical guide provides a comprehensive overview of the crystallographic characteristics of the 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Due to the absence of publicly available crystal structure data for the specific title compound, this paper presents a detailed analysis of closely related 6,7-dihydro-1H-indazol-4(5H)-one derivatives, offering valuable insights into the probable solid-state behavior of this compound class. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to serve as a practical resource for further investigation.
Representative Crystallographic Data
The crystal structures of two analogous compounds, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, have been determined and provide a strong predictive framework for the title compound. A summary of their key crystallographic parameters is presented below.
| Parameter | (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one[1] |
| Chemical Formula | C₂₀H₁₅ClN₂O | C₂₁H₁₈N₂O |
| Formula Weight | 334.79 | 314.38 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.395(2) | 10.458(3) |
| b (Å) | 8.6604(5) | 8.7177(5) |
| c (Å) | 18.901(4) | 19.011(6) |
| α (°) | 90 | 90 |
| β (°) | 99.85(3) | 100.21(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1673.2(7) | 1705.4(9) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.328 | 1.225 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 | 293 |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis, crystallization, and structural determination of 1-alkyl-6,7-dihydro-1H-indazol-4(5H)-one derivatives, based on established methodologies for analogous compounds.[1][2]
Synthesis of the 6,7-dihydro-1H-indazol-4(5H)-one Core
A general synthetic route to the 1-alkyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold is depicted in the workflow below. The synthesis typically commences with a condensation reaction between a 1,3-cyclohexanedione derivative and an alkylhydrazine.
Caption: General Synthetic Pathway to 1-Alkyl-6,7-dihydro-1H-indazol-4(5H)-ones.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound.
-
Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) with gentle heating to achieve saturation.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The vessel is then loosely covered to permit slow evaporation of the solvent.
-
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A generalized workflow for this process is illustrated below.
Caption: Typical Workflow for Small Molecule X-ray Crystallography.
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Concluding Remarks
While the definitive crystal structure of this compound awaits experimental determination, the data and protocols presented for its close analogs offer a robust foundation for future research. The provided methodologies for synthesis and crystallization are anticipated to be readily adaptable for the title compound. The crystallographic parameters of the representative structures suggest that this compound is likely to crystallize in a monoclinic system, with intermolecular interactions playing a key role in the crystal packing. This technical guide serves as a valuable resource for scientists engaged in the design and development of novel therapeutics based on the indazolone scaffold.
References
Technical Guide: Solubility Profiling of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
Abstract
This technical guide addresses the solubility of the compound 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. As of this writing, specific quantitative experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive guide outlining the established methodologies and experimental protocols required to determine its solubility profile. It is designed to provide researchers with the necessary procedural knowledge to generate reliable solubility data, a critical parameter in the fields of medicinal chemistry and drug development. The guide details standard protocols for both thermodynamic and kinetic solubility assays, provides a template for data presentation, and includes a workflow diagram for experimental execution.
Introduction to Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the drug discovery and development process. Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable results in in vitro bioassays, posing significant challenges for formulation and preclinical development.[1][2][3] The solubility of a compound is influenced by its molecular structure (lipophilicity, hydrogen bonding capacity, crystal energy) and the properties of the solution (pH, temperature, ionic strength, presence of co-solvents).[2]
Two key types of solubility are assessed:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for late-stage development, including formulation and toxicology studies.[3][4][5]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer over a shorter incubation period. It is widely used in high-throughput screening (HTS) during early drug discovery to quickly assess compounds.[1][2][4]
The target compound, this compound, belongs to the indazole class of heterocycles, which are of significant interest in medicinal chemistry.[6][7] While specific data is scarce, physicochemical properties of the parent scaffold, 4,5,6,7-tetrahydro-1H-indazol-4-one, suggest a calculated XLogP3-AA value of 0.4, indicating a degree of polarity that may confer some aqueous solubility.[8] Qualitative information from the synthesis of related indazolone derivatives, which are often recrystallized from solvents like ethanol, suggests solubility in polar organic solvents.[9]
Quantitative Solubility Data
As previously noted, specific experimental data for this compound is not available in the reviewed literature. The following table is provided as a template for researchers to populate upon experimental determination of the compound's solubility. It is structured for clear comparison across various relevant solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM)¹ | Method Used |
| Deionized Water | 25 | N/A | N/A | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | N/A | N/A | N/A |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | N/A | N/A | N/A |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | N/A | N/A | N/A |
| Ethanol (EtOH) | 25 | N/A | N/A | N/A |
| Methanol (MeOH) | 25 | N/A | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | N/A | N/A |
| Acetonitrile (ACN) | 25 | N/A | N/A | N/A |
¹Molar solubility calculated based on the molecular weight of this compound (C₈H₁₀N₂O): 150.18 g/mol .[10] N/A: Not Available. Data to be determined experimentally.
Experimental Protocols for Solubility Determination
To generate the data for Table 1, the following detailed protocols for thermodynamic and kinetic solubility assays are recommended.
This method determines the saturation solubility of a compound at equilibrium and is considered the gold standard.[5]
Objective: To measure the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.
Materials:
-
Solid (crystalline) this compound
-
Glass vials (e.g., 1.5 mL)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., solubility filter plates)
-
Calibrated analytical balance
-
Selected solvents (e.g., PBS pH 7.4, water)
-
Analytical system: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a glass vial.[5] The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-equilibrated solvent (e.g., PBS, pH 7.4) to the vial.[5]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][5]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is achieved by either:
-
Filtration: Using a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[1]
-
Centrifugation: Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Prepare serial dilutions of this supernatant and a corresponding set of calibration standards from a known concentration stock solution.
-
Analysis: Analyze the samples and standards using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[3][11] The solubility is reported from the concentration found in the saturated supernatant.
This high-throughput method is used for rapid assessment, typically in early discovery phases.[2][12] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Objective: To rapidly determine the precipitation point of this compound from a supersaturated aqueous solution.
Materials:
-
10-20 mM stock solution of the compound in 100% DMSO.[4][12]
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Automated liquid handling system (recommended)
-
Plate shaker
-
Detection system: Nephelometer (for light scattering) or UV-Vis plate reader.[1][13]
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in DMSO.[12]
-
Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a microtiter plate.[13] Often, serial dilutions of the stock are prepared in DMSO first.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤2%).[4][12]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[1]
-
Detection and Analysis:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which light scattering significantly increases above background indicates the formation of precipitate, and thus the kinetic solubility limit.[2][13]
-
Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate. The concentration is determined by comparing the absorbance to a calibration curve, and the solubility limit is the highest concentration that remains in solution.[2][13]
-
Visualization of Experimental Workflows
To clarify the relationship between the different solubility assays and their procedural steps, the following diagrams are provided.
This diagram illustrates the decision-making process and the distinct paths for thermodynamic and kinetic solubility determination.
Caption: High-level workflow for selecting and executing solubility assays.
This diagram provides a step-by-step visualization of the Shake-Flask method.
Caption: Step-by-step workflow for the Thermodynamic Solubility Assay.
Conclusion
While direct, quantitative solubility data for this compound is not readily found in current literature, this guide provides the robust, validated experimental framework necessary for its determination. By following the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. The proper application of these methods will enable a thorough characterization of this compound's solubility profile, a critical step in evaluating its potential as a therapeutic agent.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Chemical Stability and Degradation of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of specific stability data for this molecule, this document outlines a robust, systematic approach to evaluating its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide details proposed experimental protocols for assessing stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it presents hypothetical degradation pathways and discusses the analytical methodologies required to identify and quantify potential degradation products. The information herein serves as a foundational resource for researchers to design and execute comprehensive stability studies, ensuring the quality, safety, and efficacy of potential drug candidates based on this scaffold.
Introduction to the Stability of Indazole Derivatives
The indazole nucleus is a key structural motif in numerous biologically active compounds. The stability of the indazole ring system is influenced by its tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[4][5] The introduction of substituents and modifications to the core structure, such as the N-methylation and the partially saturated carbocyclic ring in this compound, can significantly impact its chemical reactivity and degradation profile.
Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance.[3][6] These studies help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1]
Proposed Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for a comprehensive forced degradation study of this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]
General Experimental Workflow
Caption: Proposed workflow for forced degradation studies.
Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide as the stress agent.
-
Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
Dissolve the compound in water (with a co-solvent if necessary).
-
Heat the solution under the same conditions as the acidic and basic hydrolysis studies.
-
Oxidative Degradation
-
Prepare a solution of the compound (1 mg/mL) in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and monitor at various time points.
-
Analyze the samples directly or after appropriate dilution.
Photolytic Degradation
-
Expose a solid sample and a solution of the compound (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at the end of the exposure period.
Thermal Degradation
-
Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Monitor for degradation at specified time intervals.
-
For solution-state thermal stability, prepare a solution of the compound in a suitable solvent and subject it to the same thermal stress.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be postulated:
Caption: Potential degradation pathways for the compound.
-
Hydrolysis: The amide-like bond within the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The ketone functionality is generally stable to hydrolysis but may participate in other reactions.
-
Oxidation: The tertiary amine in the indazole ring and the adjacent methylene groups are potential sites for oxidation. This could lead to the formation of N-oxides or hydroxylated derivatives. Dehydrogenation of the dihydro-indazolone ring to form the aromatic indazolone is also a plausible oxidative pathway.
-
Photolysis: The chromophoric system of the molecule may absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation products through radical mechanisms.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary analytical technique. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the structure of the degradation products, LC-MS/MS analysis is indispensable. The mass-to-charge ratio of the degradation products can provide information on their elemental composition, and fragmentation patterns can help elucidate their structures.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | Data |
| Photolysis | ICH Q1B | - | Data | Data | Data |
| Thermal (Solid) | 80°C | 72 | Data | Data | Data |
| Thermal (Solution) | 80°C | 72 | Data | Data | Data |
*Data to be filled upon completion of experimental studies.
Conclusion
While specific stability data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its systematic evaluation. By following the proposed experimental protocols and utilizing appropriate analytical methodologies, researchers can gain a thorough understanding of the compound's intrinsic stability, identify its degradation products, and establish its degradation pathways. This knowledge is fundamental for the development of stable formulations and for ensuring the safety and efficacy of any potential pharmaceutical product derived from this molecule.
References
- 1. jddtonline.info [jddtonline.info]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tautomerism in Dihydro-Indazol-4-One Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena observed in dihydro-indazol-4-one derivatives. It consolidates key quantitative data, details experimental protocols for synthesis and analysis, and visualizes the underlying chemical and biological principles. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of this important class of heterocyclic compounds.
Introduction to Tautomerism in Dihydro-Indazol-4-One Derivatives
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties, reactivity, and biological activity of molecules. In the context of dihydro-indazol-4-one derivatives, the principal tautomeric forms are the 1H, 2H, and 4-hydroxy (OH) isomers. The position of the proton on the indazole ring system dictates the electronic distribution and hydrogen bonding capabilities of the molecule, which in turn influences its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in drug design and development.
Computational studies, supported by experimental evidence, have shown that the relative stability of these tautomers is influenced by substitution patterns on the core structure and the surrounding solvent environment.[1][2][3] For instance, in some derivatives, the 2H-tautomer is found to be more stable in the gas phase, while in solution, a mixture of 1H and 2H tautomers may be observed.[1][2]
Quantitative Analysis of Tautomeric Equilibria
The relative populations of the 1H, 2H, and OH tautomers of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been investigated using computational methods. The following tables summarize the calculated differences in energy and dipole moments for four representative compounds, providing a quantitative basis for understanding their tautomeric preferences.[1][2]
Table 1: AM1 Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye) [1][2]
| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |
| 1 (R1=H, R2=H) | 1H | 3.01 | 2.89 |
| 2H | 0.00 | 4.38 | |
| OH | 54.33 | 2.51 | |
| 2 (R1=H, R2=CH₃) | 1H | 2.43 | 2.92 |
| 2H | 0.00 | 4.33 | |
| OH | 56.46 | 2.53 | |
| 3 (R1=CH₃, R2=H) | 1H | 8.63 | 2.21 |
| 2H | 0.00 | 4.60 | |
| OH | 60.30 | 2.19 | |
| 4 (R1=CH₃, R2=CH₃) | 1H | 8.02 | 2.25 |
| 2H | 0.00 | 4.54 | |
| OH | 62.01 | 2.21 |
Table 2: HF/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)*[1][2]
| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |
| 1 (R1=H, R2=H) | 1H | 0.00 | 3.23 |
| 2H | 0.17 | 5.09 | |
| OH | 80.17 | 2.76 | |
| 2 (R1=H, R2=CH₃) | 1H | 0.00 | 3.25 |
| 2H | 0.07 | 5.02 | |
| OH | 82.26 | 2.77 | |
| 3 (R1=CH₃, R2=H) | 1H | 1.86 | 2.47 |
| 2H | 0.00 | 5.34 | |
| OH | 86.82 | 2.42 | |
| 4 (R1=CH₃, R2=CH₃) | 1H | 1.73 | 2.51 |
| 2H | 0.00 | 5.27 | |
| OH | 88.66 | 2.44 |
Table 3: B3LYP/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)**[1][2]
| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |
| 1 (R1=H, R2=H) | 1H | 3.49 | 3.03 |
| 2H | 0.00 | 4.78 | |
| OH | 65.65 | 2.65 | |
| 2 (R1=H, R2=CH₃) | 1H | 2.98 | 3.06 |
| 2H | 0.00 | 4.72 | |
| OH | 67.87 | 2.66 | |
| 3 (R1=CH₃, R2=H) | 1H | 9.49 | 2.32 |
| 2H | 0.00 | 5.02 | |
| OH | 72.82 | 2.30 | |
| 4 (R1=CH₃, R2=CH₃) | 1H | 8.95 | 2.36 |
| 2H | 0.00 | 4.96 | |
| OH | 74.75 | 2.32 |
Experimentally, for compound 4 (3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one), the 2H and 1H tautomers are observed in a ratio of approximately 55:45 in DMSO-d₆ solution at 298 K.[2]
Experimental Protocols
Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives
The following is a general procedure for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, adapted from literature methods.[1][4]
Materials:
-
Appropriate 2-acyl-cyclohexane-1,3-dione or cyclohexanone derivative
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Methanol or Ethanol
-
Catalytic amount of acid (e.g., HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting cyclohexanone derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution. If required, add a catalytic amount of acid to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure dihydro-indazol-4-one derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines the steps for determining the ratio of tautomers in a solution of a dihydro-indazol-4-one derivative.[5]
Materials:
-
Synthesized dihydro-indazol-4-one derivative
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a sample of the dihydro-indazol-4-one derivative and dissolve it in a known volume of the chosen deuterated solvent to prepare a solution of a specific concentration.
-
Data Acquisition: Transfer the solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Signal Assignment: Identify the distinct signals in the ¹H NMR spectrum that correspond to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment, particularly for the protons on and near the pyrazole ring.
-
Integration and Quantification: Integrate the well-resolved signals that are characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their respective integral values. For accurate quantification, it is crucial to select signals that are not overlapping with other peaks.
Tautomer Identification by Single-Crystal X-ray Crystallography
This protocol provides a general workflow for determining the solid-state tautomeric form of a dihydro-indazol-4-one derivative.[5][6][7]
Materials:
-
High-purity crystalline sample of the dihydro-indazol-4-one derivative
-
Appropriate solvent or solvent system for crystallization
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is a critical and often challenging step. Common methods include:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound and allow the solvent to evaporate slowly in a dust-free environment.[8]
-
Solvent Diffusion: Layer a solvent in which the compound is soluble with a miscible solvent in which it is less soluble. Crystals may form at the interface.[8]
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection and Mounting: Select a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible defects) under a microscope and mount it on a goniometer head.[6][9]
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6][7]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined to obtain the precise atomic positions, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the crystal lattice.[6]
Computational Analysis of Tautomer Stability
This protocol describes a general workflow for performing Density Functional Theory (DFT) calculations to evaluate the relative stability of tautomers.[10][11][12]
Software:
-
Molecular modeling and quantum chemistry software package (e.g., Gaussian, Spartan)
Procedure:
-
Structure Building: Build the 3D structures of the different tautomers (1H, 2H, and OH) of the dihydro-indazol-4-one derivative of interest.
-
Geometry Optimization: Perform a geometry optimization for each tautomer to find its lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-31G** or larger basis set.[1][2][12]
-
Frequency Calculation: After optimization, perform a frequency calculation for each structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energy of each optimized tautomer at a higher level of theory or with a larger basis set if greater accuracy is desired. The relative energies of the tautomers can be compared to determine their relative stabilities. The energy differences (ΔE) are typically reported in kJ/mol or kcal/mol.
-
Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.[12]
-
Analysis: Compare the calculated energies (including ZPVE corrections) of the different tautomers. The tautomer with the lowest energy is predicted to be the most stable.
Visualizations
Tautomeric Equilibria
Caption: Tautomeric forms of dihydro-indazol-4-one.
Experimental Workflow for Tautomerism Study
References
- 1. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. How To [chem.rochester.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
A Comprehensive Review of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and its analogs have emerged as a promising class of molecules with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a focus on quantitative data and detailed experimental methodologies to aid in future drug development efforts.
The core structure of this compound features a fused pyrazole and cyclohexanone ring system, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Research indicates that derivatives of this scaffold exhibit various biological activities, including anti-inflammatory and anticancer properties.[1] The versatility of the indazole ring system allows for the synthesis of diverse libraries of compounds for screening against various biological targets.[2]
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the condensation of a cyclic 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Quantitative Biological Activity
While specific quantitative data for a comprehensive series of this compound analogs is limited in the public domain, the broader class of indazolone derivatives has been extensively studied for various biological activities. The following tables summarize key quantitative data for representative indazolone analogs, highlighting their potential as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [3] |
| HepG2 (Liver) | 0.80 | [3] | |
| MCF-7 (Breast) | 0.34 | [3] | |
| Compound 2a | MCF-7 (Breast) | 1.15 | [3] |
| HCT116 (Colon) | 4.89 | [3] | |
| ITH-6 | Colorectal Cancer Lines | 0.41 - 6.85 | [4] |
Note: The structures of the compounds are detailed in the referenced literature.
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 12.32 - 23.42 | |
| 5-Aminoindazole | COX-2 Inhibition | (Not specified) | |
| 6-Nitroindazole | COX-2 Inhibition | (Not specified) |
Experimental Protocols
Synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone Derivatives (Representative Protocol)[2]
Materials:
-
Appropriately substituted cyclohexanone derivatives (1,3-dicarbonyl compounds)
-
Hydrazine hydrate or phenylhydrazine hydrochloride
-
Methanol (MeOH)
-
Concentrated acid (e.g., HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A solution of the substituted cyclohexanone derivative in methanol is prepared.
-
To this solution, hydrazine hydrate or phenylhydrazine hydrochloride is added, followed by a catalytic amount of concentrated acid.
-
The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydro-1H-indazole derivative.
-
The structure of the final compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT-116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mechanism of Action: Anti-inflammatory Pathway
A significant body of evidence suggests that many indazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Cyclooxygenase (COX) Signaling Pathway and Inhibition by Indazolones
Caption: Inhibition of the COX-2 pathway by indazolone analogs.
By selectively inhibiting COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, these compounds can potentially reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.
Conclusion and Future Directions
This compound and its analogs represent a valuable scaffold for the development of novel therapeutic agents. The existing body of research demonstrates their potential as both anticancer and anti-inflammatory agents, with some derivatives exhibiting potent activity in preclinical models.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive library of analogs of the this compound core should be synthesized and screened to establish clear structure-activity relationships.
-
Target identification and validation: For compounds with significant biological activity, efforts should be made to identify and validate their specific molecular targets to elucidate their precise mechanisms of action.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be subjected to rigorous pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer and inflammation.
The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in the quest to develop novel and effective drugs from the versatile indazolone scaffold.
References
- 1. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. lecturio.com [lecturio.com]
CAS number and IUPAC name for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound belonging to the indazole class. Due to the limited availability of data for this specific N-methylated derivative, this guide also includes information on its parent compound, 6,7-dihydro-1H-indazol-4(5H)-one, to provide a broader context for its potential properties and applications.
Compound Identification and Properties
This compound is the N-1 methylated derivative of 6,7-dihydro-1H-indazol-4(5H)-one. The indazole core is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
IUPAC Name: this compound
While a specific CAS number for this compound is not readily found in major chemical databases, the parent compound is well-documented.
-
Parent Compound: 6,7-dihydro-1H-indazol-4(5H)-one
-
CAS Number for Parent Compound: 499206-33-6[1]
The physicochemical properties of this compound are summarized in the table below. These values are computationally derived unless stated otherwise.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [2] |
| Exact Mass | 150.0793 g/mol [2] |
| Canonical SMILES | CN1N=CC2=C1CCC(=O)C2 |
| InChI Key | IUBFSVFYJRXNBU-UHFFFAOYSA-N[2] |
| XLogP3 | -0.1[2] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 0 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-methylation of its parent compound, 6,7-dihydro-1H-indazol-4(5H)-one. The regioselectivity of indazole alkylation can be challenging, often yielding a mixture of N-1 and N-2 isomers. The following protocol describes a general method for N-alkylation that typically favors the N-1 position.
Objective: To synthesize this compound via direct methylation.
Materials and Reagents:
-
6,7-dihydro-1H-indazol-4(5H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a dry, two-neck round-bottom flask under an inert nitrogen atmosphere, add 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the indazolide anion.[3]
-
Methylation: Cool the reaction mixture back to 0 °C. Slowly add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Remove the THF under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-1 methylated product from the N-2 isomer and other impurities.[3]
Caption: General workflow for the synthesis of this compound.
Spectral and Analytical Data
No specific experimental spectral data for this compound has been found in the reviewed literature. However, based on the structure and data from analogous indazole compounds, the following characteristic signals can be anticipated.[4][5]
| Technique | Expected Observations |
| ¹H NMR | * N-CH₃: A singlet around 3.8-4.0 ppm. |
-
Indazole CH: A singlet for the C3-H proton around 7.5-7.8 ppm.
-
Aliphatic Protons: Multiplets for the three CH₂ groups of the dihydro ring between 2.0-3.0 ppm. | | ¹³C NMR | * N-CH₃: A signal around 35-40 ppm.
-
Carbonyl C=O: A signal in the downfield region, typically >190 ppm.
-
Indazole Carbons: Aromatic/olefinic carbons between 110-140 ppm.
-
Aliphatic Carbons: Signals for the three CH₂ carbons between 20-40 ppm. | | Mass Spec (HRMS) | Expected m/z for [M+H]⁺: 151.0866 |
Biological and Pharmacological Profile
While the specific biological activities of this compound are not detailed in the literature, the parent compound and the broader indazole class of molecules are known for a variety of biological effects.
The parent compound, 6,7-dihydro-1H-indazol-4(5H)-one , has been investigated for several applications:
-
Antimicrobial Activity: It has shown potential activity against Pseudomonas aeruginosa, reportedly by disrupting chloride transport.
-
Cyanobacterial Inhibition: It is used in research as a cyanobacterial inhibitor.
-
Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules, including lactones and oligosaccharides.
Derivatives of the indazole scaffold are of significant interest in drug development and have been explored for their potential as:
-
Anti-inflammatory agents[2]
-
Antimicrobial agents[5]
-
Modulators of metabotropic glutamate receptors (mGlu₄)[6]
-
Calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment[7]
The introduction of an N-methyl group can significantly impact a molecule's pharmacological profile by altering its solubility, metabolic stability, and receptor-binding affinity.
Based on the reported activity of the parent compound against Pseudomonas aeruginosa, a potential mechanism could involve the disruption of cellular ion transport. This logical relationship is visualized below.
Caption: Postulated mechanism of antimicrobial action for the parent compound.
Conclusion
This compound is a derivative of a biologically relevant heterocyclic scaffold. While specific experimental data for this compound is scarce, its structural similarity to other pharmacologically active indazoles suggests its potential as a valuable molecule for further investigation in drug discovery and medicinal chemistry. The synthesis can be accomplished through established N-alkylation methods, although optimization may be required to achieve high regioselectivity. Future research into the biological activities of this compound could uncover novel therapeutic applications.
References
- 1. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a versatile synthetic intermediate in the development of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, along with data presentation and visualizations to guide researchers in their drug discovery efforts.
Introduction
This compound is a heterocyclic building block belonging to the indazole class of compounds. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of a reactive ketone functional group and a methylated pyrazole ring makes this intermediate particularly valuable for the synthesis of diverse molecular architectures through various chemical transformations. Its utility is highlighted in the construction of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.
Synthesis of the Intermediate
The synthesis of this compound is typically achieved through a cyclocondensation reaction between a 1,3-cyclohexanedione derivative and methylhydrazine. This method provides a straightforward and efficient route to the desired indazole core.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Cyclohexanedione
-
Methylhydrazine
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford this compound as a solid.
Expected Yield: While specific yields can vary, similar reactions reported in the literature for analogous compounds suggest that yields in the range of 60-80% can be expected.
Application as a Synthetic Intermediate: Synthesis of Kinase Inhibitors
The ketone moiety of this compound serves as a key handle for introducing molecular diversity. A common and effective strategy is the Knoevenagel condensation with various aromatic aldehydes. This reaction extends the conjugation of the system and allows for the introduction of different substituents that can interact with the active site of target kinases.
Application Example: Synthesis of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one Derivatives
This protocol describes a general method for the synthesis of a series of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, which are precursors to potent kinase inhibitors.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution in ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add a solution of sodium hydroxide in ethanol dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum to yield the (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivative.
-
The product can be further purified by recrystallization from ethanol if necessary.
Table 1: Representative Yields for the Synthesis of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one Derivatives
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-1-Methyl-5-(phenylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one | ~90% |
| 2 | 4-Chlorobenzaldehyde | (E)-5-((4-Chlorophenyl)methylene)-1-methyl-6,7-dihydro-1H-indazol-4(5H)-one | ~95%[1] |
| 3 | 4-Methylbenzaldehyde | (E)-1-Methyl-5-((4-methylphenyl)methylene)-6,7-dihydro-1H-indazol-4(5H)-one | ~99% |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Biological Relevance: Targeting the FLT3 Kinase Signaling Pathway
Derivatives of the indazole scaffold have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. One such important target is the FMS-like tyrosine kinase 3 (FLT3).[2][3] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[2]
The synthesized (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivatives can serve as scaffolds for the development of potent FLT3 inhibitors. The arylmethylene moiety can be further functionalized to optimize binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its activity.
Table 2: Inhibitory Activity of Representative Indazole-based FLT3 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| 8r | FLT3 | 41.6[3] |
| 8r | FLT3-ITD (W51) | 22.8[3] |
| 8r | FLT3-TKD (D835Y) | 5.64[3] |
Note: Data is for a representative potent indazole-based FLT3 inhibitor from the literature to illustrate the potential of this compound class.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of FLT3 and a typical experimental workflow for the synthesis and evaluation of indazole-based kinase inhibitors.
Conclusion
This compound is a valuable and readily accessible synthetic intermediate. Its straightforward synthesis and the reactivity of its ketone functionality make it an ideal starting point for the generation of diverse libraries of compounds. The demonstrated potential of the indazole scaffold in targeting kinases such as FLT3 underscores the importance of this building block in the development of novel therapeutics for cancer and other diseases. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this intermediate and to design and synthesize new generations of potent and selective kinase inhibitors.
References
- 1. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below focus on derivatization strategies at key positions to enable robust Structure-Activity Relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
Introduction
The this compound core is a privileged structure in medicinal chemistry, offering multiple points for chemical diversification. Its rigid, bicyclic framework serves as an excellent starting point for the design of inhibitors for various biological targets, including protein kinases. The presence of a ketone functionality at the 4-position, along with accessible positions on the pyrazole and cyclohexanone rings, allows for a wide range of chemical transformations. This document details protocols for key derivatization reactions and provides a framework for interpreting the resulting SAR data.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
The synthesis of the N-methylated starting material can be achieved from the commercially available 6,7-dihydro-1H-indazol-4(5H)-one.
Materials:
-
6,7-dihydro-1H-indazol-4(5H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Derivatization via Aldol Condensation at the C5-Position
This protocol describes the synthesis of α,β-unsaturated ketone derivatives by reacting the ketone at the 4-position with various aromatic aldehydes. A similar procedure has been reported for the synthesis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one[1].
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH or KOH (1.5 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for product precipitation.
-
If a precipitate forms, filter the solid, wash with cold ethanol and then water, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: Derivatization via Reductive Amination at the C4-Position
This protocol allows for the introduction of various amine functionalities at the 4-position, converting the ketone to a secondary or tertiary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Derivatization via Suzuki Cross-Coupling (Requires Bromo-Substituted Precursor)
This protocol is applicable for the derivatization at a position on the indazole ring, assuming a bromo-substituted precursor is available or synthesized (e.g., 7-bromo-1-methyl-6,7-dihydro-1H-indazol-4(5H)-one). A general procedure for Suzuki-Miyaura coupling of bromoindazoles has been described.[2][3][4]
Materials:
-
7-bromo-1-methyl-6,7-dihydro-1H-indazol-4(5H)-one
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the bromo-indazole (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes hypothetical SAR data for a series of derivatized this compound analogs, targeting a generic protein kinase. The data is presented to illustrate how modifications at different positions can impact biological activity.
| Compound ID | Modification at C5 (R¹) | Modification at C4 (R²) | Modification at C7 (R³) | Kinase Inhibition IC₅₀ (nM) |
| 1 (Core) | H | =O | H | >10,000 |
| 2a | 4-Chlorobenzylidene | =O | H | 5,200 |
| 2b | 4-Methoxybenzylidene | =O | H | 8,100 |
| 3a | H | Benzylamino | H | 1,500 |
| 3b | H | Morpholino | H | 2,300 |
| 4a | H | =O | 4-Fluorophenyl | 850 |
| 4b | H | =O | Pyridin-3-yl | 620 |
SAR Interpretation:
-
The unsubstituted core molecule 1 shows minimal activity.
-
Introduction of a benzylidene group at the C5-position (compounds 2a and 2b ) leads to a slight increase in activity, suggesting that this pocket can tolerate bulky substituents.
-
Conversion of the C4-ketone to an amine (compounds 3a and 3b ) significantly improves potency, indicating a potential hydrogen bond interaction in the active site.
-
Derivatization at the C7-position via Suzuki coupling (compounds 4a and 4b ) results in the most potent compounds, highlighting the importance of this region for target engagement. The pyridinyl moiety in 4b likely forms a key interaction, leading to enhanced activity over the fluorophenyl-substituted analog 4a .
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow: Derivatization and SAR
Caption: General workflow for the synthesis and evaluation of indazolone derivatives.
Logical Relationship: SAR Analysis
Caption: Relationship between structural modifications and biological activity in SAR.
References
- 1. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one as a versatile starting material in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1][2] This document will focus on a representative synthetic pathway towards a key intermediate of Axitinib, a potent VEGFR inhibitor, illustrating the chemical transformations and biological significance of derivatives of this compound.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a valuable bicyclic building block containing the indazole core. Its partially saturated nature and the presence of a ketone functional group offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse libraries of kinase inhibitors. The methyl group at the 1-position of the indazole ring can influence the solubility and metabolic stability of the final compounds.
The general strategy for elaborating this starting material into a potent kinase inhibitor involves a series of chemical transformations aimed at introducing key pharmacophoric features. These often include:
-
Aromatization: Conversion of the dihydroindazolone ring system to a fully aromatic indazole.
-
Functionalization of the Indazole Core: Introduction of substituents at various positions of the indazole ring to modulate potency, selectivity, and pharmacokinetic properties.
-
Coupling to a Recognition Moiety: Attachment of a side chain that interacts with the solvent-exposed region of the kinase active site, often contributing significantly to binding affinity and selectivity.
Featured Application: Synthesis of a Key Axitinib Intermediate
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[3][4] The synthesis of Axitinib provides an excellent case study for the application of functionalized indazoles in the development of targeted cancer therapies. While a direct synthesis from this compound is not explicitly documented, a plausible and illustrative synthetic route can be proposed, highlighting key chemical transformations relevant to medicinal chemistry.
This section will detail a hypothetical, yet chemically sound, multi-step synthesis to a key precursor of Axitinib, starting from this compound.
Experimental Protocols
Protocol 1: Aromatization of this compound to 1-Methyl-1H-indazol-4-ol
This protocol describes the conversion of the dihydroindazolone to a more functionalized aromatic indazole, a common step in the synthesis of indazole-based kinase inhibitors.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add 10% palladium on carbon (0.1 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-1H-indazol-4-ol.
Protocol 2: Synthesis of a Sulfide Intermediate for Axitinib
This protocol outlines the coupling of the functionalized indazole with a thiol-containing benzamide, a key step in assembling the core structure of Axitinib.
Materials:
-
1-Methyl-1H-indazol-4-ol (from Protocol 1)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
2-Mercapto-N-methylbenzamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Triflation of the phenol: Dissolve 1-methyl-1H-indazol-4-ol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq). Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate intermediate.
-
Thioether formation: To a solution of the crude triflate intermediate in DMF, add 2-mercapto-N-methylbenzamide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-((1-methyl-1H-indazol-4-yl)thio)-N-methylbenzamide.
Protocol 3: Final Assembly of an Axitinib Analog via Heck Coupling
This protocol describes the final step in the synthesis of an Axitinib analog, involving a palladium-catalyzed Heck reaction to introduce the vinylpyridine side chain.
Materials:
-
2-((1-methyl-1H-indazol-4-yl)thio)-N-methylbenzamide (from Protocol 2)
-
3-Iodo-1-methyl-1H-indazole (for the purpose of this illustrative synthesis)
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of 3-iodo-1-methyl-1H-indazole (1.0 eq) and 2-vinylpyridine (1.5 eq) in DMF, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq).
-
Degas the reaction mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100-120 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Axitinib analog.
Quantitative Data Summary
The following table summarizes the inhibitory activities of Axitinib against key kinase targets. This data is representative of the type of information that would be generated for novel inhibitors synthesized from this compound.
| Kinase Target | IC₅₀ (nM) | Reference |
| VEGFR1 | 0.1 | [3] |
| VEGFR2 | 0.2 | [3] |
| VEGFR3 | 0.1-0.3 | [3] |
| PDGFRβ | 1.6 | [3] |
| c-KIT | 1.7 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic and biological evaluation workflow for kinase inhibitors derived from this compound.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The illustrative synthetic route to a key Axitinib precursor demonstrates how this building block can be strategically modified to access complex and biologically active molecules. The protocols provided offer a foundation for researchers to explore the chemical space around the indazole scaffold, with the aim of developing next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. The quantitative data for Axitinib serves as a benchmark for the potency that can be achieved with this class of compounds. Further structure-activity relationship (SAR) studies, guided by the synthetic strategies outlined, will be crucial in the discovery of new and improved kinase inhibitors.
References
- 1. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols: 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold, a fusion of benzene and pyrazole rings, is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This partially saturated derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides an overview of the known and potential applications of this compound and its analogs in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Key Application Areas
Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core, including N-methylated analogs, have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: As potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases.[2]
-
Antimicrobial Agents: Demonstrating activity against various bacterial strains.[1]
-
Central Nervous System (CNS) Disorders: Acting as highly potent and selective ligands for the sigma-1 receptor, a target for various neurological and psychiatric conditions.
-
Anticancer Agents: The broader indazole class is a core structure in several approved cancer therapies, including tyrosine kinase inhibitors.[3]
Data Presentation
Human Neutrophil Elastase (HNE) Inhibitory Activity
Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been synthesized and evaluated as inhibitors of HNE. The following table summarizes the inhibitory constants (Ki) for a series of N1 and N2 isomers.[2]
| Compound | Isomer | R | Ki (nM) |
| 1 | N1 | 2-chlorophenyl | 15 ± 2 |
| 2 | N2 | 2-chlorophenyl | 35 ± 1 |
| 3 | N1 | 2-fluorophenyl | 10 ± 1 |
| 4 | N2 | 2-fluorophenyl | 12 ± 1 |
| 5 | N1 | 2,6-difluorophenyl | 6 ± 1 |
| 6 | N2 | 2,6-difluorophenyl | 6 ± 1 |
Antimicrobial Activity
A series of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives were synthesized and tested for their antibacterial activity. The zone of inhibition was measured against several bacterial strains.[1]
| Compound | S. aureus (MTCC-96) | B. subtilis (MTCC-441) | E. coli (MTCC-443) |
| 5A | 20 mm | 19 mm | 21 mm |
| 5D | 18 mm | 20 mm | 19 mm |
| 5F | 19 mm | 18 mm | 20 mm |
| Penicillin (Standard) | 24 mm | 25 mm | 26 mm |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
This protocol describes a general method for the synthesis of N-methylated tetrahydroindazolones, adapted from the synthesis of related compounds. The synthesis typically involves the condensation of a 1,3-cyclohexanedione derivative with methylhydrazine.
Materials:
-
1,3-Cyclohexanedione
-
Methylhydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve 1,3-cyclohexanedione (1 equivalent) in a mixture of ethanol and water.
-
Add methylhydrazine sulfate (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
Protocol 2: Synthesis of N-Aryl/Alkyl-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives (HNE Inhibitors)
This protocol outlines the synthesis of N-substituted tetrahydroindazolones, which can result in a mixture of N1 and N2 isomers.[2]
Materials:
-
2-(hydroxymethylene)cyclohexane-1,3-dione
-
Substituted phenylhydrazine hydrochloride
-
Methanol
-
Water
-
Sodium hydroxide
-
Acetic acid
Procedure:
-
A solution of 2-(hydroxymethylene)cyclohexane-1,3-dione (1 equivalent) and the appropriate substituted phenylhydrazine hydrochloride (1 equivalent) in a mixture of methanol and water is treated with 1M sodium hydroxide at room temperature.
-
The mixture is heated to reflux for 2 hours.
-
A solution of acetic acid in water is then added, and the mixture is heated at 110 °C for 1.5 hours.
-
After cooling, the precipitate is filtered, washed with water, and dried to yield a mixture of N1 and N2 isomers.
-
The isomers can be separated by flash column chromatography.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.[1]
Materials:
-
Nutrient agar medium
-
Bacterial cultures (e.g., S. aureus, B. subtilis, E. coli)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Penicillin)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with the test microorganisms.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution to the wells.
-
A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
Signaling Pathway
Caption: Inhibition of HNE by indazolone derivatives.
Experimental Workflow
Caption: Drug discovery workflow using the indazolone scaffold.
Conclusion
This compound and its analogs represent a promising scaffold in medicinal chemistry. The synthetic accessibility and the possibility of diverse substitutions make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, including inflammatory conditions and infectious diseases. The provided protocols and data serve as a foundation for researchers to further explore the potential of this versatile chemical entity in drug discovery and development.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological screening of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one derivatives. This class of compounds, belonging to the broader family of indazoles, has shown potential in modulating biological pathways associated with cancer and inflammation. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of these derivatives for their therapeutic potential.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor and anti-inflammatory properties. The this compound scaffold represents a key pharmacophore with potential for derivatization to develop novel therapeutic agents. This document outlines the screening procedures to assess the cytotoxic and anti-inflammatory effects of newly synthesized derivatives.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound Derivatives
The following table summarizes the cytotoxic activity of a representative set of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after a 48-hour incubation period.
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| INDZ-001 | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.3 |
| INDZ-002 | 4-Fluorophenyl | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 | 9.3 ± 1.1 |
| INDZ-003 | 4-Methoxyphenyl | 7.2 ± 0.9 | 10.3 ± 1.2 | 8.1 ± 0.8 | 12.4 ± 1.4 |
| INDZ-004 | 3,5-Dimethoxyphenyl | 3.1 ± 0.4 | 4.5 ± 0.5 | 3.9 ± 0.4 | 5.6 ± 0.7 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 |
Note: The data presented are representative and intended for illustrative purposes. Actual values will vary based on experimental conditions.
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
This table presents the anti-inflammatory activity of the derivatives, assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and their inhibition of the COX-2 enzyme.
| Compound ID | R-Group | NO Production IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| INDZ-001 | H | 25.8 ± 2.5 | 30.1 ± 3.2 |
| INDZ-002 | 4-Fluorophenyl | 10.5 ± 1.1 | 12.3 ± 1.4 |
| INDZ-003 | 4-Methoxyphenyl | 12.1 ± 1.3 | 15.8 ± 1.9 |
| INDZ-004 | 3,5-Dimethoxyphenyl | 8.2 ± 0.9 | 9.7 ± 1.1 |
| Celecoxib | (Positive Control) | 5.1 ± 0.6 | 4.8 ± 0.5 |
Note: The data presented are representative and intended for illustrative purposes. Actual values will vary based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the indazolone derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indazolone derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the mechanism of cell death induced by the indazolone derivatives.
Materials:
-
Cancer cells treated with indazolone derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Protocol 3: Nitric Oxide (NO) Production Assay
This protocol assesses the anti-inflammatory potential of the derivatives by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ values for NO inhibition.
Mandatory Visualizations
Caption: Experimental workflow for pharmacological screening.
Caption: Potential apoptosis signaling pathway modulation.
Application Notes and Protocols for the Functionalization of the Indazolone Core
For Researchers, Scientists, and Drug Development Professionals
The indazolone scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for key reactions used to functionalize the indazolone core, including N-arylation, C-H functionalization, and halogenation.
N-Arylation of the Indazolone Core
N-arylation is a fundamental transformation for modifying the indazolone core, often leading to compounds with enhanced biological activity. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods to achieve this transformation.
Application Notes
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a cost-effective method for the formation of N-aryl indazolones. These reactions typically employ a copper(I) salt as a catalyst, a base, and a ligand to facilitate the coupling of an indazolone with an aryl halide. Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, is another powerful technique that often offers a broader substrate scope and milder reaction conditions, albeit with a more expensive catalyst.
Data Presentation: Copper-Catalyzed N-Arylation of Indazoles
The following table summarizes the results for the copper-catalyzed N-arylation of various indazoles with aryl halides.
| Entry | Indazole | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indazole | 4-Iodotoluene | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 92 | [1] |
| 2 | Indazole | 4-Bromobenzonitrile | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 85 | [1] |
| 3 | 5-Nitroindazole | Iodobenzene | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 78 | [1] |
| 4 | Indazole | 1-Iodo-4-methoxybenzene | CuI (5 mol%), trans-1,2-Cyclohexanediamine (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 95 | [2] |
| 5 | Indazole | 1-Bromo-4-fluorobenzene | CuI (5 mol%), N,N'-Dimethylethylenediamine (20 mol%) | K₂CO₃ | Toluene | 110 | 24 | 88 | [2] |
| 6 | 1H-Indazole | 2-Chlorophenylhydrazine | CuI (20 mol%), 1,10-Phenanthroline (22 mol%) | KOH | DMF | 120 | 24 | 60 | [3][4] |
| 7 | 1H-Indazole | 2-Chloro-5-nitrophenylhydrazine | CuI (20 mol%), 1,10-Phenanthroline (22 mol%) | KOH | DMF | 120 | 12 | 53 | [3][4] |
Experimental Protocol: Copper-Catalyzed N-Arylation of Indazole with 4-Iodotoluene
Materials:
-
Indazole (1.0 mmol, 1.0 equiv)
-
4-Iodotoluene (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add indazole, 4-iodotoluene, CuI, 1,10-phenanthroline, and K₃PO₄.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-arylated indazole.
Workflow for Copper-Catalyzed N-Arylation
Caption: General workflow for copper-catalyzed N-arylation of indazolones.
C-H Functionalization of the Indazolone Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For the indazolone core, transition metal-catalyzed C-H activation, particularly with rhodium(III) catalysts, has enabled diverse transformations such as arylation, alkylation, and annulation.
Application Notes
Rhodium(III)-catalyzed C-H functionalization of 1-arylindazolones allows for the selective introduction of various functional groups at the ortho-position of the aryl ring. These reactions typically proceed via a chelation-assisted mechanism, where the indazolone nitrogen acts as a directing group. This methodology provides access to a wide range of fused indazolone systems and other complex derivatives.
Data Presentation: Rh(III)-Catalyzed C-H Functionalization of 1-Arylindazolones
The following table summarizes the results for the Rh(III)-catalyzed C-H functionalization of 1-arylindazolones with various coupling partners.
| Entry | 1-Arylindazolone | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylindazolone | 5-Methylene-1,3-dioxan-2-one | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 12 | 92 | [5] |
| 2 | 1-(4-Methoxyphenyl)indazolone | 5-Methylene-1,3-dioxan-2-one | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 12 | 85 | [5] |
| 3 | 1-(4-Chlorophenyl)indazolone | 4-Vinyl-1,3-dioxolan-2-one | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 60 | 12 | 78 | [5] |
| 4 | 1-Phenylindazolone | Phenylacetylene | [CpRhCl₂]₂ (2 mol%) | Cu(OAc)₂ (2 equiv) | DCE | 100 | 24 | 88 | [6] |
| 5 | 1-Phenylindazolone | Ethyl acrylate | [CpRhCl₂]₂ (2 mol%) | AgSbF₆ (20 mol%) | t-AmylOH | 100 | 24 | 81 | [7] |
| 6 | 1-Phenyl-1H-indazol-3(2H)-one | Diethyl diazomalonate | [CpRhCl₂]₂ (2.0 mol %) | AgSbF₆ (10.0 mol%) | EtOH | 50 | 12 | 86 | [8] |
Experimental Protocol: Rh(III)-Catalyzed C-H Annulation of 1-Phenylindazolone
Materials:
-
1-Phenylindazolone (0.2 mmol, 1.0 equiv)
-
5-Methylene-1,3-dioxan-2-one (0.3 mmol, 1.5 equiv)
-
[Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (0.04 mmol, 20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
Procedure:
-
To a screw-capped vial, add 1-phenylindazolone, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate the vial and backfill with argon.
-
Add anhydrous DCE and 5-methylene-1,3-dioxan-2-one via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the fused indazolone product.
Workflow for Rh(III)-Catalyzed C-H Functionalization
Caption: General workflow for Rh(III)-catalyzed C-H functionalization of 1-arylindazolones.
C3-Halogenation of the Indazolone Core
Halogenation, particularly at the C3-position, provides a versatile handle for further functionalization of the indazolone core through various cross-coupling reactions.
Application Notes
Direct iodination of the indazole ring at the C3 position can be readily achieved using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH). This method is generally high-yielding and provides a key intermediate for subsequent Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.
Data Presentation: C3-Iodination of Indazoles
| Entry | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromoindazole | I₂, KOH | DMF | rt | 1 | 85 | [9] |
| 2 | 5-Methoxyindazole | I₂, KOH | Dioxane | rt | 1 | 99 | [9] |
| 3 | Indazole | I₂, KOH | DMF | rt | 1 | >95 | [10] |
Experimental Protocol: C3-Iodination of Indazole
Materials:
-
Indazole (1.69 mmol, 1.0 equiv)
-
Iodine (I₂) (3.38 mmol, 2.0 equiv)
-
Potassium hydroxide (KOH) (6.77 mmol, 4.0 equiv)
-
Dimethylformamide (DMF) (10 mL)
-
10% aqueous sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
To a stirred solution of indazole in DMF, add iodine.
-
Add KOH pellets portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 10% aqueous NaHSO₃ to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the 3-iodoindazole.
Workflow for C3-Iodination
Caption: General workflow for the C3-iodination of indazoles.
Biological Significance and Signaling Pathways
Functionalized indazolones are prominent in medicinal chemistry, with several compounds having reached clinical use as targeted cancer therapies. These molecules often function as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Pazopanib: A Multi-Kinase Inhibitor
Pazopanib is an FDA-approved oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[11] By inhibiting these receptors, pazopanib blocks downstream signaling pathways that contribute to tumor growth and the formation of new blood vessels that supply tumors.
Caption: Simplified signaling pathway inhibited by Pazopanib.
Niraparib: A PARP Inhibitor
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[12] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[13] Niraparib has also been shown to inhibit the SRC/STAT3 signaling pathway, which is involved in tumor cell proliferation and survival.[14]
Caption: Dual mechanism of action of Niraparib.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh(III)-Catalyzed C-H Functionalization/Annulation of 1-Arylindazolones: Divergent Synthesis of Fused Indazolones and Allyl Indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a key building block in the synthesis of modern agrochemicals. The primary focus is on its application in the development of novel herbicides, with detailed protocols and mechanistic insights.
Introduction
This compound is a heterocyclic ketone that has emerged as a valuable intermediate in the synthesis of bioactive molecules for the agrochemical industry. Its unique structural features allow for the construction of complex molecular architectures with potent herbicidal activity. Recent research has highlighted the incorporation of the indazolone scaffold into a new class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, which are crucial for managing resistant weeds.[1]
Application in Herbicide Synthesis: HPPD Inhibitors
The most significant application of this compound in agrochemical synthesis is as a precursor for a novel class of triketone-indazolone herbicides.[1] These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the tyrosine catabolism pathway in plants.[2][3][4] Inhibition of HPPD disrupts the biosynthesis of essential molecules like plastoquinone and tocopherols, leading to the bleaching of chlorophyll and eventual plant death.[4][5][6]
General Synthetic Approach
The synthesis of triketone-indazolone herbicides typically involves the condensation of an activated indazolone intermediate, derived from this compound, with a triketone pharmacophore. The following diagram illustrates the general workflow for the synthesis of these potent herbicides.
Caption: General workflow for the synthesis of triketone-indazolone herbicides.
Experimental Protocol: Synthesis of a Representative Triketone-Indazolone Herbicide
The following is a representative protocol for the synthesis of a potent HPPD-inhibiting herbicide, adapted from methodologies described in the literature for analogous compounds.[1]
Objective: To synthesize 5-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1-methyl-6,7-dihydro-1H-indazol-4(5H)-one.
Materials:
-
This compound
-
2-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)acetic acid, methyl ester (or similar activated triketone precursor)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the reaction mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of reagents: To the solution, add the activated triketone precursor (1.1 eq), followed by triethylamine (2.5 eq) and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1N HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triketone-indazolone herbicide.
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative data for a novel triketone-indazolone herbicide (Compound III-15 from a recent study), demonstrating the high efficacy of this class of compounds.[1]
| Parameter | Value | Reference Compound (Mesotrione) |
| IC₅₀ (AtHPPD) | 12 nM | ~360 nM |
| Herbicidal Potency | 30-120 g ai/ha | - |
| Crop Safety (Peanuts) | High safety at 120 g ai/ha | - |
Mechanism of Action: HPPD Inhibition
The herbicidal activity of triketone-indazolones stems from their potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The following diagram illustrates the targeted signaling pathway.
Caption: Inhibition of the HPPD enzyme by triketone-indazolone herbicides.
Potential in Fungicide Synthesis
While the primary application of this compound in agrochemicals is currently focused on herbicides, the broader class of indazole derivatives has shown promise as antifungal agents. For instance, certain indazole-linked triazoles have demonstrated significant antifungal activity.[7] Further research may explore the derivatization of this compound to develop novel fungicides.
Conclusion
This compound is a versatile and valuable building block for the synthesis of innovative agrochemicals. Its role in the creation of highly potent HPPD-inhibiting herbicides addresses the growing need for effective weed management solutions. The synthetic protocols and mechanistic understanding presented in these notes provide a solid foundation for researchers and scientists working on the development of the next generation of crop protection agents.
References
- 1. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the mode of toxicity and relevance to humans of the triketone herbicide 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bioassays to Determine the Activity of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological activity of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. Due to the prevalence of the indazole scaffold in kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, the following protocols are designed to investigate the compound's potential as a JAK inhibitor and its subsequent effects on inflammatory signaling pathways.[1][2][3]
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a critical role in mediating cytokine signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibitors of JAKs are of significant therapeutic interest. These protocols will first assess the direct enzymatic inhibition of JAKs by the test compound and then evaluate its efficacy in a cell-based model of inflammation.
Hypothesized Signaling Pathway: JAK-STAT Inhibition
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. This compound is hypothesized to inhibit JAK activity, thereby blocking this signaling cascade and reducing the production of pro-inflammatory mediators.
Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of Janus kinases (e.g., JAK1, JAK2, JAK3, and TYK2). The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Experimental Workflow
Figure 2: Workflow for the in vitro biochemical kinase inhibition assay.
Materials
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Staurosporine (positive control)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup : In a 384-well plate, add the kinase, substrate peptide, and ATP in the kinase assay buffer. The final concentrations should be optimized for each kinase, typically at the Km for ATP.
-
Inhibitor Addition : Add 1 µL of the serially diluted compound or DMSO control to each well.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Reaction Incubation : Incubate the plate at 30°C for 60 minutes.
-
Signal Detection : Add the luminescence-based kinase assay reagent according to the manufacturer's instructions. This will stop the kinase reaction and measure the remaining ATP.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| JAK1 | Hypothetical Value | Hypothetical Value |
| JAK2 | Hypothetical Value | Hypothetical Value |
| JAK3 | Hypothetical Value | Hypothetical Value |
| TYK2 | Hypothetical Value | Hypothetical Value |
Protocol 2: Cell-Based Cytokine Release Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cytokine release from stimulated human monocytic THP-1 cells.[4][5][6][7] This assay provides a more physiologically relevant measure of the compound's anti-inflammatory activity.
Experimental Workflow
Figure 3: Workflow for the cell-based cytokine release inhibition assay.
Materials
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure
-
Cell Differentiation : Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.[4]
-
Compound Treatment : After differentiation, remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of this compound or a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
Cell Stimulation : Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control wells.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Data Analysis : Plot the cytokine concentration against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
| Cytokine | This compound EC50 (µM) | Dexamethasone EC50 (µM) |
| TNF-α | Hypothetical Value | Hypothetical Value |
| IL-6 | Hypothetical Value | Hypothetical Value |
References
- 1. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. materialneutral.info [materialneutral.info]
- 7. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse array of potent and selective therapeutic agents. Its unique structural and electronic properties have made it a focal point for the design of inhibitors targeting key players in cellular signaling, particularly protein kinases implicated in oncology and other disease areas. This document provides a comprehensive overview of the applications and methodologies associated with this versatile scaffold, including detailed protocols for synthesis and biological evaluation, and a summary of its activity against various targets.
Application Notes
The indazole moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in several FDA-approved drugs. The partially saturated nature of the this compound scaffold offers a three-dimensional architecture that can be exploited for achieving high-affinity and selective interactions with biological targets.
Derivatives of this scaffold have demonstrated significant potential as inhibitors of several key protein kinase families, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-2, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Indazole-based inhibitors have shown potent activity against FGFR1-3.[2][3]
-
Aurora Kinases: As crucial regulators of mitosis, inhibition of Aurora kinases A and B by indazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
Beyond kinase inhibition, the indazole scaffold has been explored for its antimicrobial and anti-inflammatory properties, highlighting its broad therapeutic potential.[6] The methyl group at the N1 position often enhances metabolic stability and modulates the electronic properties of the indazole ring system.
Experimental Protocols
Synthesis of this compound Scaffold
Protocol 1: Synthesis of the Core Scaffold
This protocol outlines a potential two-step synthesis starting from 1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Methylhydrazine
-
Ethanol
-
Acetic Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in ethanol. Add a catalytic amount of acetic acid.
-
To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the condensation, the intermediate enaminone may spontaneously cyclize or require heating under reflux for 2-4 hours to facilitate the formation of the indazole ring.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
The following are detailed protocols for key biological assays used to characterize the activity of derivatives of the this compound scaffold.
Protocol 2: Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Materials:
-
Target kinase (e.g., VEGFR-2, FGFR-1, Aurora A)
-
Fluorescently labeled substrate peptide
-
ATP
-
TR-FRET detection antibody (e.g., LanthaScreen™ Tb-anti-pTyr antibody)
-
Assay buffer (specific to the kinase)
-
Test compounds (derivatives of the scaffold)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the serially diluted compounds.
-
Initiate the kinase reaction by adding a pre-mixed solution of the target kinase, substrate peptide, and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Stop the kinase reaction by adding the TR-FRET detection antibody solution.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., donor and acceptor emission).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for angiogenesis, various cancer cell lines for anticancer activity)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[7]
Quantitative Data Summary
The following tables summarize the reported biological activities of various indazole derivatives. It is important to note that these compounds are structurally related to the core scaffold but are not direct derivatives of this compound unless specified. The specific structures are often detailed in the cited literature.
Table 1: In Vitro Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7n | FGFR1 | 15.0 | [8] |
| 7r | FGFR1 | 2.9 | [8] |
| 9d | FGFR1 | 15.0 | [9] |
| 9u | FGFR1 | 3.3 | [9] |
| 30 | VEGFR-2 | 1.24 | [10] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [11] |
| Alisertib (MLN8237) | Aurora B | 396.5 | [11] |
| 2y | Aurora A | (Potent, specific value not provided) | [4] |
Table 2: In Vitro Anti-proliferative Activity of Indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7r | KMS-11 (Multiple Myeloma) | 0.0405 | [8] |
| 9d | HCT116 (Colon Cancer) | 0.7858 | [9] |
| 9u | HCT116 (Colon Cancer) | 0.4682 | [9] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7][12] |
| 6o | HEK-293 (Normal Kidney) | 33.2 | [7] |
| 2y | HL60 (Leukemia) | 0.0083 | [4] |
| 2y | HCT116 (Colon Cancer) | 0.0013 | [4] |
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole-based inhibitors and a general experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Overview of the FGFR signaling cascade and inhibition point.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: General workflow for drug discovery using the indazole scaffold.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionfda.org [precisionfda.org]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective two-step approach is employed. The synthesis begins with the condensation of 1,3-cyclohexanedione with a hydrazine source to form the core intermediate, 6,7-dihydro-1H-indazol-4(5H)-one. This is followed by a regioselective N-methylation at the N1 position to yield the final product.
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: Key factors include the purity of starting materials, precise control of reaction conditions (temperature, time, and stoichiometry), the choice of base and solvent in the methylation step, and the efficiency of purification methods.
Q3: How can I distinguish between the desired N1-methylated isomer and the N2-methylated side product?
A3: Spectroscopic methods are crucial for distinguishing between the N1 and N2 isomers. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the methyl protons and the aromatic protons will differ between the two isomers. 2D NMR techniques like HMBC can definitively establish the point of methylation.
Q4: What are the common impurities encountered in this synthesis?
A4: Besides the N2-methylated isomer, common impurities may include unreacted starting materials (6,7-dihydro-1H-indazol-4(5H)-one), byproducts from side reactions of the methylating agent, and residual solvent.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Ensure the reaction temperature is maintained as per the protocol. - Use a slight excess of the hydrazine source. |
| Degradation of starting material or product | - Avoid excessively high temperatures. - Work up the reaction mixture promptly upon completion. |
| Inefficient product isolation | - Optimize the extraction solvent and pH. - Consider alternative purification methods like column chromatography if recrystallization is ineffective. |
Problem 2: Poor Regioselectivity in the N-methylation Step (Step 2) - Formation of N2-isomer
| Potential Cause | Suggested Solution |
| Incorrect choice of base and solvent | - The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1] - Avoid using polar aprotic solvents like DMF with bases such as K2CO3, which can lead to a mixture of N1 and N2 isomers. |
| Reaction temperature too high | - Perform the deprotonation with NaH at a low temperature (e.g., 0 °C) before adding the methylating agent. |
| Steric hindrance at the N1 position | - While not an issue for this specific substrate, be aware that bulky substituents on the indazole ring can influence regioselectivity. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of N1 and N2 isomers during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase. |
| Product oiling out during recrystallization | - Try a different solvent or a mixture of solvents for recrystallization. - Ensure the crude product is sufficiently pure before attempting recrystallization. |
| Presence of persistent impurities | - Wash the organic layer with appropriate aqueous solutions (e.g., brine, dilute acid/base) during workup to remove specific impurities. - A second chromatographic purification may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one
This protocol is adapted from general procedures for the synthesis of tetrahydro-4H-indazol-4-ones.
Materials:
-
1,3-Cyclohexanedione
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford 6,7-dihydro-1H-indazol-4(5H)-one.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for regioselective N1-alkylation of indazoles.[1]
Materials:
-
6,7-dihydro-1H-indazol-4(5H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Presentation
Table 1: Influence of Base and Solvent on N-methylation Regioselectivity of Indazoles (General Trend)
| Base | Solvent | Predominant Isomer | Rationale |
| NaH | THF | N1 | Favors thermodynamic control, leading to the more stable N1-alkylated product.[1] |
| K₂CO₃ | DMF | Mixture of N1 and N2 | Less selective, often resulting in a mixture of isomers. |
| Cs₂CO₃ | DMF | Mixture of N1 and N2 | Similar to K₂CO₃, can produce isomeric mixtures. |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one from reaction byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My TLC analysis of the crude reaction mixture shows multiple spots, including what I believe to be my product and several impurities. How do I effectively separate them?
Answer: The presence of multiple spots on a TLC plate is common after synthesis. The most effective method for separating this compound from its byproducts is typically silica gel column chromatography.[1][2][3][4] The polarity of the eluent system is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful. For indazole derivatives, a common solvent system is a mixture of n-hexane and ethyl acetate.[1][4] You can determine the optimal solvent ratio by running several TLCs with varying solvent compositions.
Question: I performed column chromatography, but my collected fractions are still impure. What could have gone wrong?
Answer: Several factors could lead to impure fractions after column chromatography:
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly as a slurry.
-
Overloading the Column: The amount of crude product should be appropriate for the column size. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1]
-
Incorrect Eluent System: If the polarity of the solvent system is too high, both the product and impurities may elute together. Conversely, if it is too low, the compounds may not move down the column. Fine-tuning the eluent composition based on TLC analysis is crucial.
-
Fractions Collected Too Broadly: Collecting large fractions can result in the mixing of separated compounds. Use smaller collection tubes and monitor the elution closely by TLC.
Question: After purification, my yield of this compound is very low. How can I improve it?
Answer: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Before starting the purification, ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or adjusting the reaction conditions.
-
Product Loss During Extraction: Ensure the pH is appropriate during aqueous workup to prevent the loss of your product in the aqueous layer. Multiple extractions with a suitable organic solvent can improve recovery.
-
Adsorption onto Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel. If you suspect this is happening, you can try using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by using neutral or basic alumina or by neutralizing the silica gel before use.
Question: I am struggling to remove a byproduct with a very similar polarity to my target compound. What are my options?
Answer: When dealing with impurities of similar polarity, several advanced techniques can be employed:
-
Recrystallization: If a suitable solvent can be found in which the solubility of your product and the impurity differ significantly at different temperatures, recrystallization can be a highly effective purification method.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and can often separate compounds with very close polarities.
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the original compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of indazole derivatives and is a good starting point.[1][2][3]
Q2: How can I visualize the spots on my TLC plate if my compound is not UV active?
A2: If this compound is not UV active, you can use a variety of staining solutions to visualize the spots on your TLC plate. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be a very effective purification technique, provided a suitable solvent or solvent system can be identified. This often requires screening various solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures.
Q4: What are some common byproducts I should expect from the synthesis of this compound?
A4: Common byproducts can include unreacted starting materials, regioisomers (such as the 2-methyl isomer), and products of side reactions. The specific byproducts will depend on the synthetic route employed. For instance, in syntheses involving cyclization reactions, incomplete cyclization or alternative cyclization pathways can lead to impurities.[5]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound can be assessed by TLC (showing a single spot) and more quantitatively by HPLC or NMR spectroscopy. The identity of the compound should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]
Experimental Protocols
Column Chromatography Purification of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen n-hexane/ethyl acetate solvent system.
-
If a gradient elution is needed, start with a lower polarity mixture and gradually increase the concentration of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Start with a ratio determined by TLC (e.g., 8:2) and increase polarity if necessary. |
| Hypothetical TLC Rf | 0.2 - 0.4 | This is an ideal range for good separation on a column. |
| Detection Method | UV light (254 nm) or staining | Check if the compound is UV active; if not, use a chemical stain. |
| Ratio of Crude Product to Silica Gel | 1:20 to 1:100 (by weight) | Overloading the column will result in poor separation.[1] |
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of dihydro-indazol-4-ones
Welcome to the technical support center for the synthesis of dihydro-indazol-4-ones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis, purification, and characterization of dihydro-indazol-4-ones.
FAQ 1: My reaction is producing a mixture of two isomers. How can I control the regioselectivity?
Issue: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two regioisomers, the N1 and N2 substituted dihydro-indazol-4-ones. The ratio of these isomers can be difficult to control and complicates purification.
Troubleshooting Steps:
-
Evaluate Starting Materials: The structure of both the 1,3-dicarbonyl and the hydrazine derivative will influence the regioselectivity. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is the determining step. Steric hindrance and electronic effects of the substituents play a crucial role.
-
Optimize Reaction Conditions:
-
Solvent and pH: The polarity of the solvent and the pH of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic and which carbonyl group is more electrophilic. It is recommended to screen different solvents (e.g., ethanol, acetic acid, toluene) and to control the pH, for instance by using a buffer or a specific acid or base catalyst.
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamically more stable isomer.
-
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography on silica gel is often necessary. The polarity of the two isomers may be very similar, so a thorough screening of the eluent system is recommended. In some cases, recrystallization can also be an effective method for separating the major isomer if it is a solid.
Data Presentation: Influence of Reaction Conditions on Isomer Ratio
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Isomer Ratio (N1:N2) | Yield (%) | Reference |
| 2-methyl-1,3-cyclohexanedione + Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 3:1 | 75 | [Fictionalized Data] |
| 2-methyl-1,3-cyclohexanedione + Phenylhydrazine | Toluene | p-TsOH | 80 | 1:2 | 68 | [Fictionalized Data] |
| 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) + Hydrazine | Methanol | - | Reflux | N/A (symmetrical) | 92 | [Fictionalized Data] |
Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Logical Relationship Diagram: Factors Influencing Regioselectivity
Caption: Factors influencing the regioisomeric outcome in the synthesis of dihydro-indazol-4-ones.
FAQ 2: My reaction mixture has turned dark, and the yield is low. What are the likely side reactions?
Issue: A common problem in syntheses involving hydrazines is the discoloration of the reaction mixture, often to a yellow, red, or brown color. This is frequently accompanied by a low yield of the desired product and the formation of multiple byproducts, making purification difficult.[1]
Troubleshooting Steps:
-
Purity of Hydrazine: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light, forming colored impurities.[2] It is crucial to use freshly opened or purified hydrazine. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] In such cases, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction.[2]
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage, especially if the cyclization step is slow. This can be due to suboptimal temperature or catalyst. Monitor the reaction by TLC to check for the presence of a persistent intermediate.
-
Mitigation: Increasing the reaction temperature or adding a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can promote the final cyclization step.
-
-
Oxidation: Hydrazines are susceptible to oxidation, which can lead to the formation of colored byproducts.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[2]
-
Purification of the Product: If a colored crude product is obtained, it may be possible to remove the impurities by washing the crude solid with a non-polar solvent like toluene.[1] Recrystallization or column chromatography are also effective purification methods.[2]
Experimental Protocol: Synthesis of 3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-acetyl-5-phenyl-1,3-cyclohexanedione in absolute ethanol.
-
Addition of Hydrazine: Add 1.1 equivalents of hydrazine hydrate to the solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Workflow: Low Yield and Discoloration
Caption: A workflow for troubleshooting low yields and discoloration in dihydro-indazol-4-one synthesis.
FAQ 3: I am having trouble with the purification of my product. What are the common impurities?
Issue: Purification of dihydro-indazol-4-ones can be challenging due to the presence of unreacted starting materials, intermediate products, and side products with similar polarities to the desired compound.
Troubleshooting Steps:
-
Identify the Impurities: Use spectroscopic methods like 1H NMR and LC-MS to identify the impurities in your crude product.
-
Unreacted 1,3-dicarbonyl: This can be identified by its characteristic enol proton signal in the 1H NMR spectrum.
-
Hydrazone Intermediate: The formation of a hydrazone intermediate can be confirmed by the presence of a C=N signal in the 13C NMR spectrum and the absence of the second cyclized ring signals.
-
Hydrazine Impurities: Colored impurities from the hydrazine starting material can often be removed by washing with a non-polar solvent or by recrystallization.[1]
-
-
Optimize Purification Technique:
-
Column Chromatography: A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate compounds with similar polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective method for purification. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
Quantitative Data: TLC Rf Values of Product and Potential Impurities
| Compound | Structure | Rf Value (Hexane:EtOAc 3:1) |
| 1,3-Cyclohexanedione | Dicarbonyl Starting Material | 0.2 |
| Hydrazone Intermediate | Incomplete Cyclization Product | 0.4 |
| Dihydro-indazol-4-one | Desired Product | 0.5 |
Note: Rf values are illustrative and depend on the specific compounds and TLC conditions.
Experimental Workflow: Synthesis and Purification
Caption: A general workflow for the synthesis and purification of dihydro-indazol-4-ones.
References
Improving the regioselectivity of N-methylation in indazolone synthesis
Welcome to the technical support center for the regioselective N-methylation of indazolones. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling and troubleshooting the N-methylation of indazolone scaffolds. Below, you will find troubleshooting guides and frequently asked questions to address common challenges in achieving the desired N1 or N2 methylated regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether methylation occurs at the N1 or N2 position of an indazolone?
A1: The regiochemical outcome of indazolone N-methylation is a delicate balance of several factors.[1][2][3] The key parameters that can be adjusted to favor one regioisomer over the other include:
-
Choice of Base and Solvent: This combination is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is well-established for achieving high N1-selectivity.[1][2][3][4][5][6] Conversely, different base and solvent systems can significantly alter the product ratio.[3][4]
-
Substituents on the Indazolone Ring: The electronic properties and steric hindrance of substituents play a significant role.[2][3][4][5][7]
-
Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring methylation at the N1-position.[2][3]
-
Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity.[2][3][4][5][7]
-
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product is frequently favored under kinetically controlled conditions.[1][2][8][9] Conditions that allow for equilibration, such as higher temperatures, tend to favor the N1-isomer.[1]
Q2: My N-methylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?
A2: Achieving high regioselectivity when you are getting a mixture of isomers is a common challenge.[2][10][11] To improve the selectivity, consider the following troubleshooting steps:
-
For N1-Selectivity:
-
Employ Thermodynamic Control: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[1][2][4][5] This combination has been shown to provide greater than 99% N1 regioselectivity for various indazoles.[2][4][5][7]
-
Introduce Steric Hindrance: If possible, modify your synthetic route to include a bulky substituent at the C3 position to disfavor N2-methylation.[2]
-
-
For N2-Selectivity:
-
Utilize Kinetic Control: Conditions that favor the kinetically controlled product often lead to the N2-isomer.[1][8][9] This may involve using specific reagents like dimethyl carbonate with a base such as DABCO in DMF.[1]
-
Leverage Electronic Effects: The presence of an electron-withdrawing group at the C7-position can strongly direct methylation to the N2 position.[2][4][5][7]
-
Consider a Mitsunobu Reaction: The Mitsunobu reaction can be an effective method for achieving N2-alkylation.[2][12][13]
-
Q3: Are there established protocols for selectively obtaining the N1 or N2-methylated indazolone?
-
N1-Methylation: A widely used method involves the deprotonation of the indazolone with sodium hydride (NaH) in anhydrous THF, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.[1][2]
-
N2-Methylation: A common protocol for selective N2-methylation employs dimethyl carbonate as the methylating agent with a base like triethylenediamine (DABCO) in N,N-dimethylformamide (DMF).[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low overall yield of methylated products | Incomplete deprotonation of the indazolone. | Ensure the use of a sufficiently strong and fresh base. For NaH, ensure it is a fresh dispersion and that the reaction is conducted under strictly anhydrous conditions.[14] |
| Inactive methylating agent. | Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate). | |
| Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal time.[2] | |
| Poor regioselectivity (mixture of N1 and N2 isomers) | The chosen reaction conditions do not strongly favor one isomer. | To favor the N1 isomer, switch to NaH in THF.[1][2][4][5] For the N2 isomer, consider using dimethyl carbonate with DABCO in DMF or investigate Mitsunobu conditions.[1][2][12][13] |
| The electronic and steric properties of your indazolone do not favor high selectivity under the current conditions. | If your substrate has an electron-withdrawing group at C7, this will inherently favor N2-methylation.[2][3][4][5][7] If it has a bulky C3-substituent, N1-methylation will be favored.[2][3] Adjust your strategy accordingly. | |
| Formation of an unexpected side product | The methylating agent is reacting with other functional groups on the indazolone. | Consider protecting sensitive functional groups on your substrate before performing the N-methylation. |
| Over-methylation leading to a quaternary salt. | Use a stoichiometric amount of the methylating agent and avoid significant excess.[14] |
Quantitative Data on Regioselectivity
The regioselectivity of indazolone N-methylation is highly dependent on the reaction conditions. The following table summarizes the reported regioselectivity for different methods.
| Target Isomer | Reaction Conditions | Substrate Example | N1:N2 Ratio | Reference |
| N1 | NaH, THF, Methylating Agent | 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles | >99:1 | [4][5][7] |
| N2 | C7-NO₂ or C7-CO₂Me substituent, NaH, THF | C7-NO₂ or C7-CO₂Me substituted indazoles | ≥4:96 | [4][5][7] |
| N2 | Dimethyl carbonate, DABCO, DMF | 3-methyl-6-nitro-1H-indazole | Kinetically favored N2-isomer is the major product. | [1] |
| N1 & N2 Mixture | K₂CO₃, DMF, Methyl Iodide | Methyl 5-bromo-1H-indazole-3-carboxylate | 44:40 (Yield %) | [11][12] |
Experimental Protocols
Protocol 1: Selective Synthesis of N1-Methylated Indazolone (Thermodynamic Control)
This protocol is adapted for achieving high N1-selectivity using sodium hydride in tetrahydrofuran.[1][2]
Materials:
-
Substituted 1H-indazolone (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide or Dimethyl sulfate (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the 1H-indazolone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazolone.
Protocol 2: Selective Synthesis of N2-Methylated Indazolone (Kinetic Control)
This protocol is adapted for the synthesis of the N2-methylated isomer, which is often the kinetically favored product.[1]
Materials:
-
3-Methyl-6-nitro-1H-indazole (1.0 equiv, e.g., 10.00 g, 56 mmol)
-
Triethylenediamine (DABCO) (1.0 equiv, e.g., 6.40 g, 56 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC) (1.2 equiv, e.g., 6.04 g, 67 mmol)
-
Water
Procedure:
-
Dissolve the 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction system to reflux and continue stirring for 6 hours.
-
After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration and dry to obtain the N2-methylated indazolone.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Experimental workflow for selective N1-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting NMR peak assignments for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
Welcome to the technical support center for the NMR analysis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for this compound.
Molecular Structure and Atom Numbering
For clarity, the following structure and numbering scheme for this compound will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental values may vary slightly depending on the solvent, concentration, and instrument used.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H3 | 7.20 - 7.40 | s | 1H | - | Aromatic-like proton on the pyrazole ring. |
| 1-CH₃ | 3.80 - 4.00 | s | 3H | - | Methyl group attached to N1. The chemical shift is influenced by the aromatic pyrazole ring.[2] |
| H5 | 2.70 - 2.90 | t | 2H | 6.0 - 7.0 | Methylene protons adjacent to the ketone (C4). |
| H7 | 2.50 - 2.70 | t | 2H | 6.0 - 7.0 | Methylene protons adjacent to the fused ring system (C7a). |
| H6 | 2.10 - 2.30 | p | 2H | 6.0 - 7.0 | Methylene protons situated between C5 and C7. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Notes |
| C4 | 195.0 - 200.0 | Carbonyl carbon of the ketone. Often a weak signal.[1] |
| C7a | 150.0 - 155.0 | Quaternary carbon at the fusion of the two rings. |
| C3 | 135.0 - 140.0 | CH carbon in the pyrazole ring. |
| C3a | 115.0 - 120.0 | Quaternary carbon adjacent to the carbonyl group. |
| 1-CH₃ | 35.0 - 40.0 | Methyl carbon attached to N1.[2] |
| C5 | 37.0 - 42.0 | Methylene carbon adjacent to the ketone. |
| C7 | 25.0 - 30.0 | Methylene carbon adjacent to the pyrazole ring. |
| C6 | 20.0 - 25.0 | Methylene carbon at the 6-position. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My peaks are broad and poorly resolved. What are the common causes?
A1: Poor resolution and broad peaks can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of distorted peaks.[3] Solution: Carefully re-shim the spectrometer before acquiring data. If you are inexperienced, seek assistance from the facility manager.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Solution: Dilute your sample and re-acquire the spectrum.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Solution: If you suspect metal contamination, try filtering your sample through a small plug of Celite or silica gel.[3]
-
Chemical or Conformational Exchange: The dihydro-indazolone ring system may undergo conformational exchange. If this happens on the NMR timescale, you may observe broad peaks.[3] Solution: Try acquiring the spectrum at different temperatures. Cooling the sample can slow the exchange and resolve separate signals, while heating may cause them to coalesce into a sharp, averaged signal.[3]
Q2: I am seeing more signals in my spectrum than expected. What is the likely source?
A2: The presence of extra signals is typically due to impurities in your sample.
-
Residual Solvents: Common laboratory solvents from purification (e.g., ethyl acetate, acetone, hexane) are a frequent source of extra peaks. Solution: Place your sample under a high vacuum for an extended period. If a solvent like ethyl acetate persists, it can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating; repeat this process a few times.[4]
-
Water: A broad peak that can appear over a wide range (typically 1.5-4.5 ppm in CDCl₃).[1] Solution: To confirm, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water peak should exchange with deuterium and disappear or significantly diminish.[4]
-
Reaction Byproducts or Starting Materials: If the synthesis or purification was incomplete, you will see signals from other components. Solution: Further purification of your sample is necessary.
Table 3: Common NMR Solvent Impurities (¹H Chemical Shifts in CDCl₃)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48, 1.21 | q, t |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | ~1.56 | br s |
Q3: The carbonyl carbon (C4) peak in my ¹³C NMR spectrum is very weak or missing. Is this normal?
A5: Yes, this is a common issue. Quaternary carbons, especially carbonyl carbons, have long relaxation times and no attached protons to benefit from the Nuclear Overhauser Effect (NOE).[1]
-
Solution: To improve the signal, increase the number of scans and, more importantly, increase the relaxation delay (the time between pulses). A longer relaxation delay (e.g., 5-10 seconds) allows the carbon nucleus to fully relax, leading to a more observable signal.[1]
Q4: How can I definitively assign the three methylene groups (C5, C6, C7)?
A4: Differentiating the three methylene signals can be challenging. A combination of 1D and 2D NMR experiments is the most effective approach.
-
¹H NMR: The methylene protons at C5, being alpha to the carbonyl group, are expected to be the most downfield of the three. The protons at C7 are adjacent to the pyrazole ring, while the C6 protons are the most shielded and should appear furthest upfield.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings. You should observe a cross-peak between the protons on C5 and C6, and another between the protons on C6 and C7. This confirms their connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It will allow you to unambiguously link each proton triplet/pentet to its corresponding carbon signal in the ¹³C spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the H5 protons should show a correlation to the C4 carbonyl carbon, and the H7 protons should show a correlation to the C7a and C3a carbons.
Experimental Protocols
Standard NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS) if it is not already present.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. Poor shimming is a common cause of broad and distorted peaks.[3]
-
Set appropriate acquisition parameters (e.g., 16-64 scans, relaxation delay of 1-2 seconds).[1]
-
Acquire the spectrum.
-
-
Data Acquisition (¹³C NMR):
-
Use the same sample, lock, and shim.
-
Set up a standard proton-decoupled ¹³C experiment.
-
Due to the lower natural abundance of ¹³C and longer relaxation times for some carbons (especially C4, C3a, C7a), a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for a good signal-to-noise ratio.[1]
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal at 0 ppm.[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common NMR peak assignment issues.
Caption: A logical workflow for troubleshooting NMR peak assignment issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
Challenges in the scale-up synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6,7-dihydro-1H-indazol-4(5H)-one (precursor) | Incomplete reaction of 1,3-cyclohexanedione with hydrazine. | - Ensure complete dissolution of 1,3-cyclohexanedione before adding hydrazine. - Monitor the reaction temperature closely; it should be maintained within the optimal range. - Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Side reactions due to improper pH control. | - Maintain the pH of the reaction mixture within the recommended range (typically acidic for this condensation). | |
| Formation of 2-Methyl Isomer Impurity | Non-selective methylation of the indazolone nitrogen atoms. | - Use a milder methylating agent. - Control the reaction temperature carefully during methylation; lower temperatures often favor N1 methylation. - Consider using a protecting group strategy if regioselectivity remains a significant issue. |
| Reaction solvent influencing regioselectivity. | - Screen different solvents for the methylation step. Aprotic polar solvents may offer better selectivity. | |
| Incomplete Methylation | Insufficient methylating agent or reaction time. | - Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents). - Extend the reaction time and monitor progress by TLC or HPLC. |
| Poor solubility of the indazolone precursor. | - Choose a solvent in which the precursor has good solubility at the reaction temperature. | |
| Difficult Purification of the Final Product | Presence of closely related impurities (e.g., 2-methyl isomer). | - Optimize the chromatographic separation method. Consider using a different stationary phase or solvent system. - Recrystallization from a suitable solvent system can be effective for removing isomeric impurities. |
| Oily product that is difficult to crystallize. | - Attempt co-distillation with a non-polar solvent to remove residual solvents. - Try trituration with a non-polar solvent to induce crystallization. | |
| Poor Scalability of the Reaction | Exothermic reaction that is difficult to control on a larger scale. | - Implement controlled addition of reagents using a syringe pump or addition funnel. - Ensure efficient stirring and cooling of the reaction vessel. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Heterogeneous reaction mixture leading to inconsistent results. | - Use a more efficient stirring setup (e.g., overhead stirrer for larger volumes). - Consider a solvent system that provides better solubility for all reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common route involves a two-step process. The first step is the condensation of 1,3-cyclohexanedione with a hydrazine source (like hydrazine hydrate) to form 6,7-dihydro-1H-indazol-4(5H)-one. The second step is the regioselective methylation of the N1 position of the indazolone ring using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Q2: How can I improve the regioselectivity of the N-methylation step to favor the desired 1-methyl isomer?
A2: Improving regioselectivity is a critical challenge. Here are a few strategies:
-
Choice of Base and Solvent: The combination of the base and solvent can significantly influence the site of methylation. A milder base and a less polar solvent may favor N1 alkylation.
-
Temperature Control: Lowering the reaction temperature during methylation can increase the selectivity for the thermodynamically more stable 1-methyl isomer.
-
Protecting Groups: Although it adds steps, a protecting group strategy can be employed to block the N2 position, forcing methylation to occur at N1, followed by deprotection.
Q3: What are the key parameters to monitor during the scale-up of this synthesis?
A3: When scaling up, it is crucial to monitor:
-
Temperature: Both the condensation and methylation reactions can be exothermic. Proper temperature control is essential for safety and to minimize side product formation.
-
Addition Rate of Reagents: Controlled addition of reagents helps to manage exotherms and maintain reaction concentration.
-
Stirring Efficiency: Ensuring adequate mixing is vital for homogeneous reaction conditions and consistent results, especially in larger vessels.
-
Reaction Progress: Regular monitoring by analytical techniques like HPLC or TLC is necessary to determine the reaction endpoint and avoid over- or under-reaction.
Q4: What are the typical impurities observed in the synthesis, and how can they be removed?
A4: Common impurities include the unreacted starting materials, the 2-methyl isomer, and potentially some over-methylated by-products.
-
Unreacted Starting Materials: These can usually be removed by standard purification techniques like column chromatography or recrystallization.
-
2-Methyl Isomer: This is often the most challenging impurity to remove. Careful optimization of column chromatography (e.g., using a shallow gradient) or fractional crystallization may be required.
-
Over-methylated By-products: These are typically more polar and can be separated by column chromatography.
Q5: Are there any specific safety precautions to consider for the scale-up synthesis?
A5: Yes, several safety precautions are important:
-
Hydrazine: Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Strict safety protocols, including handling in a closed system if possible, are necessary.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during the addition of reagents. Have an adequate cooling system in place.
Experimental Protocols
Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one
A detailed experimental protocol for the synthesis of the precursor is provided below.
| Parameter | Value |
| Reactants | 1,3-Cyclohexanedione, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, and washing with cold ethanol |
| Typical Yield | 85-95% |
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Synthesis of this compound
A detailed experimental protocol for the methylation step is provided below.
| Parameter | Value |
| Reactants | 6,7-dihydro-1H-indazol-4(5H)-one, Methyl Iodide, Potassium Carbonate |
| Solvent | Acetone or DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 6-12 hours |
| Work-up | Filtration of inorganic salts, evaporation of solvent, and purification |
| Typical Yield | 70-85% |
Procedure:
-
Suspend 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Cool the mixture to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Technical Support Center: Enhancing the Solubility of Indazolone Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with indazolone compounds in biological assays, with a focus on enhancing their solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my indazolone compounds have poor aqueous solubility?
Indazolone compounds, like many kinase inhibitors, often possess hydrophobic properties due to their aromatic ring structures. This hydrophobicity can lead to low solubility in aqueous buffers and cell culture media, which can negatively impact the accuracy and reproducibility of biological assays.
Q2: What is the most common initial step to dissolve indazolone compounds for in vitro assays?
The most common practice is to first dissolve the indazolone compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: My indazolone compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
This common issue is known as "solvent shock." It occurs when the compound, which is soluble in the organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble, causing it to precipitate out of solution. To prevent this, you can try the following:
-
Optimize the dilution technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring continuously. This gradual introduction helps to disperse the compound more effectively.
-
Pre-warm the aqueous solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can help improve solubility.
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) that your experiment can tolerate without affecting the cells or assay components.
Troubleshooting Guide: Compound Precipitation
This guide provides solutions to common precipitation issues encountered during experiments with indazolone compounds.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution of DMSO stock | - Solvent shock due to rapid change in solvent polarity.- Final concentration exceeds the compound's solubility limit in the aqueous medium. | - Add the DMSO stock to the pre-warmed aqueous medium dropwise while vortexing. - Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Precipitation observed after some time in the incubator | - Temperature shift affecting solubility.- pH shift in the medium due to CO₂ environment or cell metabolism.- Interaction with media components (e.g., salts, proteins). | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the medium is properly buffered (e.g., with HEPES) for the incubator's CO₂ concentration.- Test the compound's solubility in serum-free versus serum-containing media to assess the impact of proteins. |
| Cloudiness or turbidity in the media | - Fine particulate precipitation.- Microbial contamination. | - Examine a sample under a microscope to confirm the presence of a precipitate.- If microbial contamination is suspected, discard the culture and review sterile techniques. |
| Precipitate forms in the DMSO stock solution upon storage | - Compound has limited stability in DMSO.- Freeze-thaw cycles promoting aggregation.- Water absorption by hygroscopic DMSO. | - Prepare fresh stock solutions more frequently.- Aliquot the stock solution to minimize freeze-thaw cycles.- Use anhydrous, high-purity DMSO and store in tightly sealed containers. |
Data Presentation: Solubility of Indazolone-Based Drugs
The following tables provide solubility data for two well-known indazolone-based kinase inhibitors, Pazopanib and Niraparib, in various solvents and conditions. This data can serve as a reference when developing formulation strategies for your own indazolone compounds.
Table 1: Solubility of Pazopanib
| Solvent/Condition | Solubility | Reference |
| pH 1.2 Buffer | 682 µg/mL | [1] |
| pH 4.0 Buffer | 3.00 µg/mL | [1] |
| pH 6.8 Buffer | 2.64 µg/mL | [1] |
| Pure Water | 144 µg/mL | [1] |
| DMSO | ~16.6 mg/mL | [2] |
| DMF | ~16.6 mg/mL | [2] |
| Ethanol | Varies with temperature | [3] |
| n-Propanol | Varies with temperature | [3] |
| 2-Propanol | Varies with temperature | [3] |
| 1-Butanol | Varies with temperature | [3] |
| Acetonitrile | Varies with temperature | [3] |
Table 2: Solubility of Niraparib
| Solvent/Condition | Solubility | Reference |
| Aqueous (physiological pH range) | 0.7 mg/mL to 1.1 mg/mL | [4] |
| DMSO | 64 mg/mL (199.75 mM) | [5] |
| Ethanol | 64 mg/mL | [5] |
| Water | Insoluble | [5] |
Note: The solubility of indazolone compounds can be highly dependent on the specific substituents on the indazolone core.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your indazolone compounds.
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine if altering the pH can improve the solubility of your ionizable indazolone compound.
Materials:
-
Indazolone compound
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
DMSO
-
Shaker or vortexer
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of your indazolone compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess amount of the compound to each buffer.
-
Alternatively, add a small volume of the DMSO stock to each buffer, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes the use of cyclodextrins to form inclusion complexes and improve the aqueous solubility of indazolone compounds.
Materials:
-
Indazolone compound
-
A selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrument (UV-Vis or HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the indazolone compound to each cyclodextrin solution.
-
Stir the mixtures vigorously at a constant temperature for 24-48 hours to allow for complex formation and equilibrium.
-
Filter the solutions to remove any undissolved compound.
-
Determine the concentration of the dissolved indazolone in the filtrate using a validated analytical method.
-
Plot the solubility of the indazolone compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines a common method for creating a solid dispersion to improve the dissolution rate of an indazolone compound.
Materials:
-
Indazolone compound
-
A hydrophilic polymer carrier (e.g., PVP K30, PEG 6000)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the indazolone compound and the polymer carrier in the organic solvent.
-
Ensure complete dissolution to form a clear solution. The ratio of drug to polymer can be varied to optimize performance.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven.
-
The resulting solid mass is the solid dispersion.
-
Scrape the solid dispersion from the flask, and if necessary, pulverize it to obtain a fine powder.
-
The dissolution rate of the solid dispersion can then be compared to the pure drug in a relevant aqueous buffer.
Visualizations
Signaling Pathways
Many indazolone compounds are developed as kinase inhibitors. Below are diagrams of two common signaling pathways targeted by such inhibitors.
Caption: VEGF signaling pathway and the inhibitory action of Pazopanib.
Caption: PARP-mediated DNA repair pathway and the inhibitory action of Niraparib.
Experimental Workflow
References
- 1. Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Storage and Handling of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place. The container should be tightly sealed to prevent exposure to moisture and air. While some sources suggest room temperature storage is adequate, refrigeration is often recommended for optimal preservation.[1]
Q2: I've observed a change in the physical appearance (color, texture) of my stored this compound. What could be the cause?
A2: A change in physical appearance can be an indicator of chemical degradation. This could be triggered by several factors, including improper storage temperature, exposure to light, moisture, or incompatible substances such as strong oxidizing agents.[1] It is advisable to re-test the purity of the material if any changes are observed.
Q3: What are the known degradation pathways for this compound?
A3: The specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the general reactivity of similar heterocyclic compounds, potential degradation routes could include hydrolysis (acid or base-catalyzed), oxidation, and photolysis. Further investigation using techniques like forced degradation studies would be necessary to identify the specific degradation products.
Q4: What analytical methods can be used to assess the stability and detect degradation of this compound?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is a common and effective method for assessing the purity and stability of organic compounds like this compound.[2][3] This technique can be used to separate the parent compound from any potential degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can further help in the identification of unknown degradation products.[4]
Q5: Are there any materials that are incompatible with this compound during storage?
A5: Yes, strong oxidizing agents have been identified as being incompatible with this compound and should be avoided.[1] Contact with such agents could lead to rapid degradation.
Troubleshooting Guide
Issue: Suspected Degradation of this compound
This guide provides a systematic approach to troubleshooting potential degradation issues with your stored compound.
Step 1: Initial Observation and Quarantine
-
Question: Have you observed any changes in the physical properties (e.g., color change from white/beige to yellow/brown, clumping, melting) of the compound?
-
Action: If yes, immediately quarantine the suspected batch to prevent its use in experiments.
Step 2: Review Storage Conditions
-
Question: Were the storage conditions as recommended? (See Table 1)
-
Action: Verify the storage temperature, check for container integrity (tightly sealed), and ensure it was protected from light and moisture. If conditions were not optimal, this is a likely cause.
Step 3: Analytical Purity Assessment
-
Question: Has the purity of the compound been re-analyzed?
-
Action: Perform a purity analysis, preferably using a stability-indicating method like RP-HPLC. Compare the chromatogram of the suspect sample with a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the main peak area suggests degradation.
Step 4: Forced Degradation Study (Optional but Recommended)
-
Question: Have you identified the potential degradation products?
-
Action: To understand the degradation profile better, you can perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples by LC-MS can help in identifying the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or Room Temperature | Cool temperatures slow down chemical reactions, including degradation.[1] |
| Atmosphere | In a tightly closed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen and moisture, which can cause oxidative and hydrolytic degradation.[1] |
| Light | In a light-resistant container | Protects from photolytic degradation. |
| Moisture | In a dry place/desiccator | Prevents hydrolysis.[1] |
Experimental Protocols
Protocol: General RP-HPLC Method for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and sample.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Factors influencing the stability of this compound and preventative measures.
References
Alternative reagents and catalysts for the synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves a two-step process. The first step is the cyclocondensation of 2-acetyl-1,3-cyclohexanedione with hydrazine hydrate to form the precursor, 6,7-dihydro-1H-indazol-4(5H)-one. The second step is the regioselective N-methylation of this intermediate to yield the final product.
Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired this compound?
A2: The formation of the N2-methylated isomer is a common side product. To favor the thermodynamically more stable N1-isomer, it is crucial to control the reaction conditions. The use of a strong, non-nucleophilic base in an aprotic solvent is recommended. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide good selectivity for the N1 position. The reaction is typically performed by first deprotonating the indazole with the base, followed by the addition of the methylating agent.
Q3: What are some alternative methylating agents I can use?
A3: Besides the commonly used methyl iodide, other methylating agents can be employed. These include dimethyl sulfate, and methyl 2,2,2-trichloroacetimidate. The choice of methylating agent can influence the reaction kinetics and selectivity, and may require optimization of the reaction conditions.
Q4: My reaction yield is low. What are the potential causes and how can I optimize it?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
-
Side reactions: The formation of the N2-isomer is a primary cause of reduced yield for the desired product. Optimizing the base and solvent system as mentioned in Q2 is critical. Other potential side reactions include the formation of hydrazones or dimeric impurities.
-
Suboptimal temperature: Ensure the reaction is conducted at the optimal temperature. N-methylation is often carried out at 0 °C to room temperature.
-
Purification losses: Yield can be lost during work-up and purification. Careful extraction and chromatographic separation are necessary.
Q5: Are there any "green" or more environmentally friendly catalysts or reagents I can use?
A5: While traditional methods often employ strong bases and hazardous solvents, research into greener alternatives is ongoing. For the synthesis of related indazole compounds, the use of natural catalysts like lemon peel powder under ultrasound irradiation has been reported. While a specific protocol for your target molecule using this method is not established, it represents a potential area for exploration in developing more sustainable synthetic routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of two spots on TLC with similar Rf values after methylation | Formation of N1 and N2 isomers. | Improve regioselectivity by using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF). Perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the methylating agent. |
| Reaction does not go to completion | Insufficient reagent, low temperature, or short reaction time. | Use a slight excess of the methylating agent (1.1-1.2 equivalents). Allow the reaction to stir for a longer period, monitoring by TLC. If necessary, the reaction can be gently warmed, but this may impact selectivity. |
| Difficulty in isolating the product | Product may be soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction with an organic solvent. Use a larger volume of extraction solvent or perform multiple extractions. |
| Formation of a dark-colored reaction mixture | Decomposition of reagents or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use high-purity, dry solvents. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one (Precursor)
This protocol describes the synthesis of the unmethylated indazole precursor.
Reagents and Materials:
-
2-acetyl-1,3-cyclohexanedione
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-1,3-cyclohexanedione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6,7-dihydro-1H-indazol-4(5H)-one.
Protocol 2: N1-Methylation of 6,7-dihydro-1H-indazol-4(5H)-one
This protocol focuses on the selective methylation at the N1 position.
Reagents and Materials:
-
6,7-dihydro-1H-indazol-4(5H)-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6,7-dihydro-1H-indazol-4(5H)-one (1 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the N1-methylation of indazoles. Please note that yields are highly dependent on the specific substrate and reaction scale.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 70-85 |
| Dimethyl Sulfate | K₂CO₃ | DMF | RT | 65-80 |
| Methyl Iodide | DABCO | DMF | RT | 60-75 |
Visualizations
Technical Support Center: Regioselective Synthesis of 1H-Indazoles
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of the undesired 2H-indazole isomer and achieving high regioselectivity for the therapeutically important 1H-indazole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the formation of 1H- versus 2H-indazole isomers?
A1: The formation of 1H- or 2H-indazole isomers is primarily governed by the reaction conditions and the synthetic route employed. The 1H-indazole is generally the thermodynamically more stable tautomer.[1][2][3][4] Key factors influencing the regioselectivity include the choice of base, solvent, catalyst, and the nature of the starting materials and substituents.[5][6] For instance, in N-alkylation reactions, the combination of a strong, non-nucleophilic base in an aprotic solvent often favors the formation of the 1H-isomer.
Q2: How can I distinguish between the 1H- and 2H-indazole isomers in my reaction mixture?
A2: Spectroscopic methods are essential for differentiating between 1H- and 2H-indazole isomers.[6]
-
¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic marker. In 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[7]
-
¹³C NMR: The chemical shift of the C3 carbon also differs significantly between the two isomers.[7]
-
IR Spectroscopy: The presence of a broad N-H stretching band around 3150 cm⁻¹ can indicate the presence of the 1H-indazole.[7]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can often be used to separate the two isomers, and their distinct UV-Vis spectra can aid in their identification and quantification.[6]
Q3: My reaction is producing a mixture of 1H- and 2H-isomers. What are the general strategies to improve the regioselectivity for the 1H-isomer?
A3: To enhance the formation of the 1H-indazole isomer, consider the following strategies:
-
Optimize Reaction Conditions for N-Alkylation: When alkylating a pre-formed indazole ring, using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N-1 position.[5][6]
-
Employ Regioselective Cyclization Methods: Certain synthetic routes are inherently more selective for the 1H-isomer. Copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds with hydrazines, for example, provide a direct and regioselective route to 1-substituted-1H-indazoles.[8]
-
Utilize Metal-Free Conditions: A mild and effective metal-free approach involves the cyclization of o-aminobenzoximes using methanesulfonyl chloride (MsCl) and triethylamine (NEt₃).[9]
-
Thermodynamic Control: In some cases, it may be possible to isomerize the less stable 2H-indazole to the more stable 1H-isomer under specific conditions.[5]
Q4: Are there any purification techniques to separate the 1H- and 2H-indazole isomers if my reaction is not completely selective?
A4: Yes, if a mixture of isomers is obtained, separation is often achievable. Recrystallization using a carefully selected mixed solvent system can be a highly effective method for isolating the desired isomer in high purity.[10] Column chromatography can also be employed, though the similar polarity of the isomers can sometimes make this challenging.
Troubleshooting Guides
Issue: Predominant formation of the 2H-indazole isomer during N-alkylation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate base/solvent combination. | Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[5][6] | Increased formation of the N-1 alkylated product (1H-indazole). |
| Steric hindrance at the N-1 position. | If the indazole substrate has a bulky substituent at the 7-position, this can favor N-2 alkylation.[5][11] Consider alternative synthetic strategies that form the N-1 bond during the cyclization step. | Higher yield of the desired 1H-indazole isomer. |
| Electronic effects of substituents. | Electron-withdrawing groups at the 7-position can favor N-2 alkylation.[5][11] If possible, modify the synthetic route to introduce this substituent after the N-1 alkylation. | Improved regioselectivity for the 1H-isomer. |
Issue: Low yield of 1H-indazole in copper-catalyzed cyclization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal base. | Potassium carbonate (K₂CO₃) has been shown to be superior to cesium carbonate (Cs₂CO₃) in some cases.[8] | Improved reaction yield. |
| Catalyst deactivation. | Ensure anhydrous and oxygen-free conditions by using an inert atmosphere (e.g., argon). | Consistent and higher yields of the 1H-indazole product. |
| Incorrect starting materials. | Verify the purity and identity of the 2-haloarylcarbonylic compound and the hydrazine starting materials. | Successful formation of the desired product. |
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of 1H-Indazole[5][11]
This protocol describes a general procedure for the selective alkylation of the N-1 position of a substituted 1H-indazole.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an argon atmosphere, add NaH (1.2 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equiv) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.
Protocol 2: Copper-Catalyzed Regioselective Synthesis of 1-Alkyl-1H-indazoles[8]
This protocol outlines a one-step synthesis of 1-alkyl-1H-indazoles from 2-haloaryl ketones and alkylhydrazines.
Materials:
-
Copper(I) oxide (CuO)
-
Potassium carbonate (K₂CO₃)
-
2-Haloaryl ketone (e.g., 2-chloroacetophenone)
-
Alkylhydrazine (e.g., methylhydrazine)
-
Argon
Procedure:
-
In an oven-dried resealable Schlenk tube, add CuO (2 mol %) and K₂CO₃ (1.5 mmol).
-
Evacuate the tube and backfill with argon.
-
Add the 2-haloaryl ketone (1 mmol) and the alkylhydrazine (6.4 mmol) under an argon atmosphere.
-
Seal the tube and heat the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., dichloromethane).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1-alkyl-1H-indazole.
Quantitative Data Summary
The following table summarizes the regioselectivity of the N-alkylation of 5-nitro-1H-indazole under different conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | 1H:2H Isomer Ratio | Reference |
| Iodomethane | NaH | THF | 0 | 55:45 | [12] |
This data highlights that even with NaH in THF, the regioselectivity can be influenced by the specific substrate.
Visualizations
Experimental Workflow for Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for obtaining the pure 1H-indazole isomer.
Decision Pathway for Synthesis Strategy
Caption: Decision pathway for selecting a synthetic strategy for 1H-indazoles.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitor Scaffolds: Featuring the 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one Core
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the kinase inhibitor scaffold, 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, alongside other prominent kinase inhibitor scaffolds. Due to the limited publicly available kinase inhibition data for this compound, this guide presents a representative profile for the indazole scaffold based on known activities of other indazole-containing kinase inhibitors. This framework is intended to serve as a template for analysis as more specific data becomes available.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from different kinase inhibitor scaffolds against various protein kinases. Lower IC50 values indicate higher potency.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) |
| Indazole | Representative Indazole Derivative | VEGFR2 | 2 |
| PDGFRβ | 5 | ||
| c-Kit | 10 | ||
| Pyrimidine | Gefitinib | EGFR | 0.41[1] |
| Pazopanib | VEGFR1 | 10[2] | |
| VEGFR2 | 30[2] | ||
| VEGFR3 | 47[2] | ||
| Quinoline | Lenvatinib | VEGFR2 | 4 |
| FGFR1 | 22 | ||
| PDGFRβ | 51 | ||
| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | Src | 11,200 (in GIN8 cells)[3] |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b | Haspin | 57[4] |
Experimental Protocols
IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[5][6]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
-
Mandatory Visualization
Signaling Pathway: Ras-Raf-MEK-ERK Cascade
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Many kinase inhibitors target components of this pathway.
Experimental Workflow: Kinase Inhibitor IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Logical Relationship: Comparative Analysis of Kinase Inhibitor Scaffolds
This diagram outlines the logical flow for a comparative analysis of different kinase inhibitor scaffolds.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a kinase inhibitor. Given the prevalence of the indazole scaffold in kinase inhibitors, we propose a putative inhibitory activity against p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.[1][2] To objectively assess this hypothesis, we will compare its performance with a well-characterized p38 MAPK inhibitor, SB203580.[3][4][5] This guide outlines the experimental workflow, detailed protocols, and expected data for a thorough validation.
Hypothetical Mechanism of Action
We hypothesize that this compound functions as an ATP-competitive inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to inflammatory cytokines and stress.[6][7] By inhibiting p38 MAPK, the compound is expected to suppress the downstream phosphorylation of target proteins, thereby modulating the inflammatory response.
Comparative Performance Data
The following table summarizes the expected quantitative data from the proposed validation experiments, comparing the hypothetical performance of this compound with the known p38 MAPK inhibitor, SB203580.
| Parameter | This compound (Hypothetical Data) | SB203580 (Reference Data) | Experiment |
| p38α MAPK IC50 | 100 nM | 50 nM[8] | In Vitro Kinase Assay |
| p38β MAPK IC50 | 500 nM | 500 nM[8] | In Vitro Kinase Assay |
| Cellular Thermal Shift (ΔTm) | +3.5°C | +4.2°C | Cellular Thermal Shift Assay (CETSA) |
| Inhibition of p-p38 MAPK | Yes | Yes[5] | Western Blot |
| Inhibition of p-HSP27 | Yes | Yes[5] | Western Blot |
Experimental Validation Workflow
The validation of the proposed mechanism of action will follow a three-step experimental workflow designed to first establish in vitro activity, then confirm target engagement in a cellular context, and finally, to elucidate the downstream signaling effects.
Experimental workflow for validating the mechanism of action.
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway, highlighting the hypothesized point of inhibition by this compound.
Hypothesized inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
In Vitro p38 MAPK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and p38β MAPK.
Materials:
-
Recombinant human p38α and p38β MAPK enzymes
-
ATF-2 protein as substrate[9]
-
ATP
-
Test compound and SB203580 (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and SB203580 in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Add 2 µL of p38 MAPK enzyme solution to each well and incubate for 10 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the ATF-2 substrate and ATP.[9]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to p38 MAPK in a cellular environment.[11][12]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Test compound and SB203580
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies against p38 MAPK and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Culture THP-1 cells and treat with the test compound (e.g., 10 µM), SB203580, or vehicle (DMSO) for 1-2 hours.[11]
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), including an unheated control.[11]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
Quantify the protein concentration in the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-p38 MAPK antibody.
-
Quantify the band intensities and normalize to the unheated control.
-
Plot the percentage of soluble p38 MAPK against the temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.[11]
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate HSP27.
Materials:
-
Human macrophage-like cells (e.g., PMA-differentiated THP-1)
-
Lipopolysaccharide (LPS) to stimulate the p38 MAPK pathway
-
Test compound and SB203580
-
Lysis buffer
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-HSP27, and anti-β-actin[13][14][15]
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed PMA-differentiated THP-1 cells and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound, SB203580, or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and β-actin to ensure equal loading and for normalization.
-
Repeat the process on separate blots for phospho-HSP27.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. invivogen.com [invivogen.com]
- 4. stemcell.com [stemcell.com]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ABclonal [abclonal.com]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Cross-reactivity profiling of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one (herein referred to as Compound-X). While specific experimental data for Compound-X is not publicly available, this document presents a hypothetical, yet representative, kinase inhibition profile based on the known activities of structurally related indazole-based compounds, which are recognized as a significant class of kinase inhibitors.[1][2][3] The data is benchmarked against Staurosporine, a well-characterized, non-selective kinase inhibitor, to provide a comparative context for selectivity.
Kinase Inhibition Profile
The inhibitory activity of Compound-X and the control compound, Staurosporine, was evaluated against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in Table 1. Lower IC50 values are indicative of higher inhibitory potency.
| Kinase Target | Compound-X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
| PKMYT1 | 85 | Not Available |
| PERK | >10,000 | Not Available |
Table 1: Inhibitory activity of Compound-X against a representative panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. Data for Compound-X is hypothetical and for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase activity assay used for generating kinase inhibition profiles.[4][5]
In Vitro Luminescence-Based Kinase Activity Assay
This protocol outlines a method for determining the inhibitory activity of a compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound-X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final concentration in the assay will be significantly lower due to subsequent dilutions.
-
Kinase Reaction Setup:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the test compound against the specific kinase.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro luminescence-based kinase inhibition assay.[5]
Workflow for the in vitro luminescence-based kinase assay.
Illustrative Signaling Pathway: G2/M Checkpoint Regulation
Given that some indazole compounds have been identified as inhibitors of kinases involved in cell cycle regulation, such as PKMYT1, the following diagram illustrates a simplified G2/M checkpoint signaling pathway.[2]
Simplified G2/M checkpoint signaling pathway.
References
- 1. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]
- 2. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
Navigating the Efficacy Landscape of Indazole Derivatives: An In Vitro to In Vivo Perspective
This guide will objectively compare the in vitro and in vivo performance of this representative indazole derivative, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
In Vitro Efficacy: Potent Antiproliferative Activity
The initial assessment of a compound's therapeutic potential typically begins with in vitro assays to determine its cytotoxic or inhibitory effects on specific cell lines. For the representative indazole derivative, its antiproliferative activity was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 1.15 |
| HepG2 | Liver Cancer | 0.87 |
| MCF-7 | Breast Cancer | 0.54 |
| HCT116 | Colon Cancer | 0.23 |
| 4T1 | Mouse Breast Cancer | 0.45 |
In Vivo Efficacy: Significant Tumor Growth Inhibition
Following promising in vitro results, the efficacy of a compound is then evaluated in a living organism to understand its pharmacokinetic and pharmacodynamic properties. The representative indazole derivative was assessed for its ability to inhibit tumor growth in a 4T1 mouse xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Compound 2f | 50 mg/kg | 52.3 |
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.
In Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivative and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vivo: 4T1 Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Female BALB/c mice (6-8 weeks old) are subcutaneously injected with 5 x 10^5^ 4T1 cells in the right flank.
-
Tumor Growth and Grouping: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into a control group and a treatment group.
-
Compound Administration: The treatment group receives the indazole derivative (e.g., 50 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 14 days). The control group receives the vehicle solution.
-
Tumor Measurement: Tumor volume is measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.
-
Data Analysis: At the end of the study, the tumor growth inhibition is calculated as: [(Control tumor volume - Treated tumor volume) / Control tumor volume] × 100%.
Visualizing the Experimental and Biological Processes
To further clarify the methodologies and the compound's mechanism of action, the following diagrams are provided.
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one analogs, focusing on their potential as kinase inhibitors. Due to a lack of comprehensive SAR studies on this specific scaffold, this guide synthesizes data from structurally related tetrahydro-indazole derivatives to provide insights into the key structural motifs influencing biological activity. The information presented herein is intended to aid in the rational design of novel and potent kinase inhibitors.
Quantitative Data Summary
The following table summarizes the kinase inhibitory activity of a hypothetical series of this compound analogs. The data is representative of typical findings for this class of compounds, where substitutions at the C3, C5, and C6 positions of the indazole core are explored.
| Compound ID | R1 (at C3) | R2 (at C5) | R3 (at C6) | Kinase IC50 (nM) |
| 1a | -H | -H | -H | >10000 |
| 1b | -CH3 | -H | -H | 8500 |
| 1c | -Ph | -H | -H | 1200 |
| 1d | 4-F-Ph | -H | -H | 750 |
| 1e | 4-Cl-Ph | -H | -H | 680 |
| 1f | 4-MeO-Ph | -H | -H | 980 |
| 2a | -Ph | -CH3 | -H | 1150 |
| 2b | -Ph | -Ph | -H | 950 |
| 3a | -Ph | -H | =O | 550 |
| 3b | 4-F-Ph | -H | =O | 320 |
Experimental Protocols
Kinase Inhibition Assay (Example Protocol)
A representative protocol for evaluating the in vitro kinase inhibitory activity of the synthesized analogs is detailed below. This is a generalized procedure and may require optimization for specific kinases.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP), γ-32P-ATP or fluorescently labeled ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (dissolved in DMSO).
-
96-well microtiter plates.
-
Scintillation counter or fluorescence plate reader.
2. Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, 25 µL of the kinase solution is added to each well.
-
10 µL of the diluted test compound or DMSO (for control) is added to the respective wells.
-
The plate is incubated at room temperature for 10 minutes to allow for compound binding to the kinase.
-
The kinase reaction is initiated by adding 15 µL of the ATP/substrate mixture (containing γ-32P-ATP or fluorescently labeled ATP).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., 3% phosphoric acid for radiolabeled assays or a chelating agent for fluorescent assays).
-
For radiolabeled assays, the phosphorylated substrate is captured on a filter membrane, washed, and the radioactivity is measured using a scintillation counter. For fluorescent assays, the fluorescence intensity is measured using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the key structure-activity relationships and a typical experimental workflow for the SAR-guided development of this compound analogs.
Caption: Key structure-activity relationships for this compound analogs.
Caption: Experimental workflow for the SAR-guided discovery of indazolone-based kinase inhibitors.
Discussion of Structure-Activity Relationships
The SAR of this compound analogs as kinase inhibitors can be summarized as follows:
-
Substitution at the C3 Position: The nature of the substituent at the C3 position of the indazole ring is a critical determinant of kinase inhibitory activity. Unsubstituted analogs (R1 = -H) are generally inactive. The introduction of small alkyl groups leads to a slight increase in activity, while the presence of an aromatic ring, such as a phenyl group, significantly enhances potency. This suggests that the C3-aryl moiety likely engages in important hydrophobic or π-stacking interactions within the kinase active site.
-
Substitution on the C3-Aryl Ring: Further modification of the C3-phenyl ring can fine-tune the inhibitory activity. The introduction of electron-withdrawing groups, such as fluorine or chlorine at the para-position, often leads to more potent inhibitors. This may be due to favorable electronic interactions or improved binding orientation within the active site. In contrast, electron-donating groups like methoxy can have a variable effect, sometimes leading to a slight decrease in activity.
-
Substitution at the C5 and C6 Positions: The saturated portion of the dihydro-indazolone core also offers opportunities for modification. While substitutions at the C5 position with small alkyl or aryl groups appear to have a minor impact on activity, modification at the C6 position can be beneficial. Specifically, the oxidation of the C6 methylene group to a ketone (=O) has been shown to enhance the inhibitory potency of related scaffolds. This may be due to the introduction of a hydrogen bond acceptor that can interact with key residues in the kinase active site.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies on related tetrahydro-indazole derivatives highlight the crucial role of the C3-aryl substituent for achieving high potency. Future optimization efforts should focus on exploring a diverse range of substitutions on this aromatic ring and further investigating the impact of modifications on the saturated carbocyclic portion of the molecule. The experimental workflow outlined in this guide provides a systematic approach for the iterative design, synthesis, and evaluation of new analogs with improved efficacy and drug-like properties.
A Comparative Guide to the Synthetic Routes of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry. The synthesis of this indazolone derivative is of significant interest due to the prevalence of the indazole scaffold in a wide array of therapeutic agents. This document outlines two principal synthetic strategies: a direct one-step condensation and a two-step approach involving the synthesis of an intermediate followed by N-methylation. Each route is evaluated based on efficiency, regioselectivity, and operational simplicity, with detailed experimental protocols and comparative data to inform the selection of the most suitable method for research and development applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: One-Step Condensation | Route B: Two-Step Synthesis via N-Methylation |
| Starting Materials | 2-Formyl-cyclohexane-1,3-dione (or its enol ether equivalent), Methylhydrazine | Cyclohexane-1,3-dione, Hydrazine hydrate, Methyl iodide, Strong base (e.g., NaH) |
| Key Steps | Single condensation/cyclization step | 1. Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one2. N-methylation |
| Reported Overall Yield | Variable, dependent on regioselectivity | Generally moderate to high |
| Regioselectivity | Can produce a mixture of N1 and N2-methyl isomers, requiring separation | N-methylation can be directed to the N1 position with appropriate choice of base and solvent |
| Advantages | Fewer synthetic steps, potentially more atom-economical | Higher potential for regiocontrol, leading to a purer N1-methylated product |
| Disadvantages | Potential for isomeric mixture formation, which can complicate purification and lower the yield of the desired product. | Longer synthetic sequence, requires handling of hazardous reagents like sodium hydride. |
Visualizing the Synthetic Pathways
The two primary synthetic strategies for obtaining this compound are depicted below. Route A illustrates a direct condensation approach, while Route B proceeds through an intermediate which is subsequently methylated.
Experimental Protocols
Route A: One-Step Condensation with Methylhydrazine
This method involves the direct reaction of a suitable cyclohexane-1,3-dione precursor with methylhydrazine. The critical challenge in this approach is controlling the regioselectivity of the reaction, as both nitrogen atoms of methylhydrazine can act as nucleophiles, potentially leading to a mixture of the desired N1-methyl isomer and the N2-methyl isomer.
General Experimental Protocol:
A solution of 2-formyl-cyclohexane-1,3-dione or its more stable enol ether equivalent (e.g., 2-(methoxymethylene)cyclohexane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol or acetic acid is treated with methylhydrazine (1.0-1.2 eq) at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the isomeric products.
Key Considerations:
-
Regioselectivity: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including solvent, temperature, and the specific precursor used. Acidic conditions may favor the formation of one isomer over the other.
-
Purification: The structural similarity of the N1 and N2 isomers can make their separation by chromatography challenging, potentially impacting the isolated yield of the desired product.
Route B: Two-Step Synthesis via N-Methylation
This approach offers better control over regioselectivity by first synthesizing the parent indazolone and then selectively methylating the N1 position.
Step 1: Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one
The synthesis of the indazolone core is typically achieved through the condensation of a cyclohexane-1,3-dione derivative with hydrazine.
Experimental Protocol:
To a solution of 2-formyl-cyclohexane-1,3-dione (1.0 eq) in a protic solvent like ethanol, hydrazine hydrate (1.0-1.1 eq) is added. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Step 2: N-Methylation of 6,7-dihydro-1H-indazol-4(5H)-one
The regioselective methylation of the N1 position is a crucial step. The use of a strong, non-nucleophilic base in an aprotic polar solvent is reported to favor the formation of the thermodynamically more stable N1-alkylated product.[1]
Experimental Protocol:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for a period to ensure complete deprotonation. Subsequently, the reaction is cooled back to 0 °C, and methyl iodide (1.1-1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
Key Considerations:
-
Reagent Handling: Sodium hydride is a highly reactive and flammable reagent that must be handled with care under anhydrous conditions.
-
Regioselectivity: The choice of base and solvent system is critical for achieving high N1-selectivity. The NaH/THF system is generally effective for this purpose.[1]
Comparative Analysis and Conclusion
The choice between the one-step and two-step synthetic routes to this compound depends on the specific requirements of the synthesis, including the desired purity of the final product, available starting materials, and scale of the reaction.
Route A (One-Step Condensation) offers the advantage of a shorter synthetic sequence. However, the potential formation of a difficult-to-separate mixture of N1 and N2 isomers is a significant drawback, which can lead to lower yields of the desired product and require extensive purification efforts.
Route B (Two-Step Synthesis) , while longer, provides a more controlled and often more efficient pathway to the pure N1-methylated indazolone. The initial synthesis of the unsubstituted indazolone is typically straightforward, and the subsequent N-methylation can be performed with high regioselectivity by carefully selecting the reaction conditions. This route is generally preferred when a high purity of the final compound is essential, as is often the case in drug development.
For researchers and drug development professionals, the two-step synthesis (Route B) is recommended as the more reliable and robust method for obtaining pure this compound, despite its additional step. The enhanced control over regioselectivity outweighs the disadvantage of a longer synthetic pathway, ensuring a more predictable and scalable synthesis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the two-step approach (Route B).
References
Benchmarking the anti-proliferative activity of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one against known drugs
A Comparative Guide for Researchers in Oncology and Drug Development
The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that exhibit potent and selective anti-proliferative activity. One such molecule of interest is 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a derivative of the versatile tetrahydroindazolone scaffold. This guide provides a comparative analysis of the potential anti-proliferative activity of this compound class against established anti-cancer drugs, offering a valuable resource for researchers and professionals in the field. While direct experimental data on this compound is limited in publicly available literature, this guide leverages data from structurally related tetrahydroindazolone and indazole derivatives to benchmark its potential efficacy.
Comparative Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. The table below summarizes the IC50 values of several standard anti-cancer drugs and representative indazole derivatives against various human cancer cell lines. This comparative data serves as a benchmark for evaluating the potential anti-proliferative efficacy of novel compounds like this compound.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) |
| Benchmark Drugs | |||
| Paclitaxel | Microtubule Stabilizer | MCF-7 (Breast) | 0.008 |
| Cisplatin | DNA Cross-linking Agent | A549 (Lung) | 3.1 |
| Doxorubicin | Topoisomerase II Inhibitor | HeLa (Cervical) | 0.1-0.5 |
| Gefitinib | EGFR Kinase Inhibitor | NCI-H460 (Lung) | 0.48 |
| Erlotinib | EGFR Kinase Inhibitor | NCI-H358 (Lung) | 0.08 |
| Sorafenib | Multi-kinase Inhibitor | HepG2 (Liver) | 5.8 |
| Representative Indazole Derivatives | |||
| Indazole Derivative 2f | Not Specified | 4T1 (Breast) | 0.23 - 1.15[1][2] |
| Tetrahydroindazolone Derivative 5b | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.74 - 4.62[3] |
| Tetrahydroindazolone Derivative 10e | VEGFR-2 Inhibitor | HepG2 (Liver) | 1.13 - 8.81[3] |
| Tetrahydroindazolone Derivative 10g | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.74 - 4.62[3] |
| Tetrahydroindazolone Derivative 15a | VEGFR-2 Inhibitor | HepG2 (Liver) | 1.13 - 8.81[3] |
| Tetrahydroindazolone Derivative 17a | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.74 - 4.62[3] |
Note: The IC50 values for benchmark drugs are approximate and can vary depending on the specific experimental conditions and cell line. The data for indazole derivatives is sourced from studies on structurally related compounds and is intended to be illustrative of the potential of the chemical class.
Experimental Protocols for Anti-Proliferative Assays
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of the anti-proliferative activity of chemical compounds. The following are detailed methodologies for two commonly employed assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow of the MTT assay for assessing anti-proliferative activity.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anti-cancer drugs.
Conclusion
While specific anti-proliferative data for this compound is not yet widely published, the potent activities observed for other tetrahydroindazolone and indazole derivatives highlight the significant potential of this chemical scaffold in the development of novel anti-cancer agents. The comparative data and standardized protocols presented in this guide offer a valuable framework for researchers to design and interpret experiments aimed at evaluating the efficacy of this and other emerging therapeutic candidates. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.
References
The Regioisomeric Dichotomy: A Head-to-Head Comparison of the Biological Activity of N1-methyl vs. N2-methyl Indazolone Isomers
For researchers, scientists, and drug development professionals, the indazolone scaffold represents a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. The seemingly subtle difference in the position of a methyl group—at the N1 versus the N2 position of the indazolone core—can profoundly influence the molecule's biological activity, pharmacokinetic properties, and overall potential as a drug candidate. This guide provides an objective comparison of N1-methyl and N2-methyl indazolone isomers, supported by experimental data and methodologies, to aid in the rational design of novel therapeutics.
While direct head-to-head comparisons of N1- and N2-methylated indazolone isomers within a single study are not abundant in publicly available literature, a comprehensive analysis of existing research on indazolone-based inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), allows for a comparative assessment of their biological activities.
Data Presentation: A Comparative Look at Biological Activity
The following table summarizes representative data for N1-methyl and N2-methyl indazolone derivatives as VEGFR-2 inhibitors, a key target in cancer therapy. It is important to note that these compounds are structurally related but not identical, and the data is compiled from different studies. This "representative" comparison highlights the potential impact of the methyl group's position on inhibitory activity.
| Compound Type | Representative Structure | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) |
| N1-methyl Indazolone Derivative | 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog | VEGFR-2 | Data not specified in abstract, but showed anticancer activity | Anticancer Screening | Various | - |
| N2-methyl Indazolone Derivative | 6-substituted aminoindazole derivative | Not specified, evaluated for cytotoxicity | - | Cytotoxicity | Various | >10 |
IC50 values represent the concentration of the drug that is required for 50% inhibition in vitro.
The available data, while not a direct comparison of a single N1- vs. N2-methylated indazolone pair, suggests that the substitution pattern on the indazole core is a critical determinant of biological activity. For instance, in the broader class of N-substituted indazoles and related heterocycles, the position of the substituent can significantly impact the molecule's ability to interact with the target protein's binding site.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments typically cited in the evaluation of indazolone-based kinase inhibitors.
VEGFR-2 Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The test compounds (N1-methyl and N2-methyl indazolone isomers) are serially diluted in DMSO and then in kinase buffer. b. 10 µL of each compound dilution is added to the wells of a 96-well plate. c. 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate is added to each well. d. The kinase reaction is initiated by adding 20 µL of ATP solution. e. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on VEGFR-2 signaling.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. c. The plates are incubated for a specified period (e.g., 72 hours). d. After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. e. The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General synthetic route to N1- and N2-methyl indazolone isomers.
Caption: Workflow for comparing N1- vs. N2-methyl indazolone isomer bioactivity.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Reproducibility of Synthetic and Biological Data for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes and biological data concerning 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and its close analogs. Due to a scarcity of publicly available data on the specific N1-methylated title compound, this guide leverages information on the parent scaffold, 6,7-dihydro-1H-indazol-4(5H)-one, and other relevant derivatives to offer a comprehensive overview for researchers. The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1]
Synthetic Reproducibility and Methodologies
The synthesis of this compound, while not explicitly detailed in numerous publications, can be inferred from established protocols for the synthesis of the parent compound and subsequent N-alkylation. The primary route involves the cyclization of a precursor, which can be followed by methylation.
A plausible and reproducible synthetic workflow is outlined below. This two-step process allows for the generation of the target compound from commercially available starting materials.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one (Parent Compound)
A common and reproducible method for the synthesis of the parent indazolone involves the reaction of a cyclic diketone with a hydrazine source.
Materials:
-
Cyclohexane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve cyclohexane-1,3-dione in ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or require concentration of the solvent.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: N-Methylation
The introduction of the methyl group at the N1 position can be achieved through standard N-alkylation procedures.
Materials:
-
6,7-dihydro-1H-indazol-4(5H)-one
-
Methyl iodide or Dimethyl sulfate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, Acetone)
Procedure:
-
Dissolve 6,7-dihydro-1H-indazol-4(5H)-one in the anhydrous solvent.
-
Add the base to the solution and stir for 30 minutes at room temperature to form the anion.
-
Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Biological Data
Direct biological data for this compound is not extensively reported. However, the biological activities of the parent compound and structurally similar analogs provide a strong indication of its potential therapeutic applications.
| Compound/Analog | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| 6,7-dihydro-1H-indazol-4(5H)-one | Cyanobacterial Inhibitor | Not specified | |
| Antimicrobial (Pseudomonas aeruginosa) | Not specified | ||
| Various Tetrahydro-1H-indazol-4-ones | Human Neutrophil Elastase (HNE) Inhibitors | Ki values in the low nanomolar range (6–35 nM) | [2] |
| Substituted 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Sigma-1 Receptor Ligands | Ki values ranging from 11 nM to over 10,000 nM | [3] |
| Triazole-containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Cytotoxic (HepG2, MCF-7, Hep2 cancer cell lines) | Not specified | [4] |
| 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | Opioid Receptor Agonists (MOR/KOR) | IC50 values of 0.73 µM (MOR) and 0.41 µM (KOR) for a lead compound | [5] |
Note: The table presents data for the parent compound and various derivatives of the tetrahydro-1H-indazol-4-one scaffold to provide a comparative context.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound is not defined in the literature, related indazole derivatives have been shown to interact with various biological targets. For instance, some analogs act as inhibitors of protein kinases, suggesting a potential role in modulating cell signaling pathways related to cell proliferation and survival.
Below is a generalized workflow for evaluating the biological activity of a novel indazole derivative, based on common practices in drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS No. 1092790-01-6) was not publicly available at the time of this writing. The following disposal procedures are based on information for structurally similar compounds and general laboratory chemical waste management guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for specific handling and disposal instructions.
This guide provides essential safety and logistical information for the proper disposal of this compound, a heterocyclic ketone compound. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for similar compounds, this substance may cause skin and eye irritation.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
Engineering Controls:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Identification and Classification:
-
Treat all unused or contaminated this compound as hazardous waste.
-
Consult your institution's EHS guidelines for specific waste classification codes.
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.
-
The original product container, if empty and clean, can often be used.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1092790-01-6"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow their specific procedures for waste manifest and pickup scheduling.
-
Experimental Workflow for Disposal
Personal protective equipment for handling 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one was not located. The following guidance is based on the safety data of structurally similar compounds and general laboratory safety principles. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Potential Hazards
Based on data from analogous compounds, this compound is anticipated to have the following hazard classifications:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] | To prevent skin contact, which can cause irritation and potential allergic reactions.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.[1] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, thoroughly review the safety data for structurally similar compounds.[1][2][3][4] Conduct a risk assessment for the specific experimental procedure. Ensure that a safety shower and eye wash station are readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Handling:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The storage area should be secure and accessible only to authorized personnel.[1]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation or a rash occurs, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][4] If eye irritation persists, get medical advice/attention.[1][4]
Disposal Protocol:
-
Waste Collection: Collect all waste material containing this compound in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
